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3-fluoro-4-methoxy-N-methylanilinehydrochloride Documentation Hub

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  • Product: 3-fluoro-4-methoxy-N-methylanilinehydrochloride
  • CAS: 1216818-87-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Introduction and Strategic Rationale In modern drug discovery, the selection of highly functionalized aniline building blocks is rarely...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development

Introduction and Strategic Rationale

In modern drug discovery, the selection of highly functionalized aniline building blocks is rarely arbitrary. As a Senior Application Scientist, I approach the integration of 3-fluoro-4-methoxy-N-methylaniline hydrochloride not merely as a chemical raw material, but as a strategic pharmacophoric asset. This specific compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and central nervous system (CNS) modulators.

The structural triad of this molecule—a fluorine atom, a methoxy group, and an N-methylated amine—provides a precise combination of steric shielding, electronic modulation, and conformational restriction. Furthermore, isolating this building block as a hydrochloride salt drastically improves its bench stability, preventing the rapid air-oxidation typically observed in electron-rich free base anilines[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for downstream reaction planning and formulation. Below is the consolidated data for both the free base and the hydrochloride salt forms.

Table 1: Core Chemical Properties
PropertyValue
Chemical Name 3-Fluoro-4-methoxy-N-methylaniline hydrochloride
CAS Registry Number (HCl Salt) 1216818-87-9
CAS Registry Number (Free Base) 1096989-82-0[2]
Molecular Formula (HCl Salt) C8H10FNO · HCl
Molecular Weight (HCl Salt) 191.63 g/mol
Molecular Weight (Free Base) 155.17 g/mol [2]
SMILES Code (Free Base) CNC1=CC=C(OC)C(F)=C1[3]
Physical Appearance Off-white to pale crystalline powder
Storage Conditions Keep in dark place, sealed in dry, room temperature[4]

Synthetic Methodology: A Self-Validating Protocol

Direct methylation of primary anilines frequently results in an inseparable mixture of mono- and di-methylated products. To ensure absolute fidelity, we employ a controlled, three-step protection-alkylation-deprotection sequence. This protocol is designed as a self-validating system , meaning each step contains an In-Process Quality Control (IPQC) check to verify causality and success before proceeding.

Step 1: Amine Protection (N-Boc Formation)
  • Causality: We first mask the primary amine using Di-tert-butyl dicarbonate (Boc₂O). The bulky Boc group sterically hinders the nitrogen, ensuring that subsequent alkylation can only occur once.

  • Protocol: Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in anhydrous THF. Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 25°C for 4 hours.

  • Self-Validation (IPQC): Perform TLC (Hexanes/EtOAc 3:1) and stain with Ninhydrin. The primary amine starting material will rapidly stain bright purple. The disappearance of this purple spot confirms complete conversion to the Boc-protected intermediate.

Step 2: Controlled N-Methylation
  • Causality: The Boc-protected amine is deprotonated using a strong base to form a highly nucleophilic amide anion, which then undergoes a clean S_N2 reaction with methyl iodide.

  • Protocol: Cool the solution of the Boc-intermediate in anhydrous DMF to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases. Dropwise add Methyl Iodide (MeI, 1.5 eq) and allow to warm to room temperature over 2 hours.

  • Self-Validation (IPQC): Analyze via LC-MS. The mass spectrum must show a precise +14 Da shift (addition of one -CH₃ group) from the Step 1 intermediate, with strictly zero presence of +28 Da (di-methylation).

Step 3: Deprotection and Hydrochloride Salt Formation
  • Causality: Acidic cleavage removes the Boc group and simultaneously protonates the resulting secondary amine to form the stable hydrochloride salt, preventing oxidative degradation.

  • Protocol: Dissolve the N-methyl-N-Boc intermediate in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 3 hours.

  • Self-Validation (IPQC): As the Boc group is cleaved and the salt forms, the product will spontaneously precipitate out of the DCM/Dioxane mixture as a crystalline solid. This visual precipitation is a direct confirmation of salt formation. Filter and wash with cold diethyl ether to yield the final product.

SynthesisWorkflow SM 3-Fluoro-4-methoxyaniline (Primary Amine) Boc Boc Protection (Boc2O, THF, 25°C) SM->Boc Prevents over-alkylation Me N-Methylation (NaH, MeI, DMF, 0°C) Boc->Me SN2 Alkylation Deprot Deprotection & Salt Prep (4M HCl in Dioxane) Me->Deprot Acidic Cleavage Final 3-Fluoro-4-methoxy-N-methylaniline HCl (Stable Crystalline Salt) Deprot->Final Precipitation

Figure 1: Controlled mono-methylation synthetic workflow preventing N,N-dimethylation.

Applications in Medicinal Chemistry

When designing small-molecule inhibitors, the incorporation of the 3-fluoro-4-methoxy-N-methylaniline moiety is a deliberate pharmacological tactic. Commercially sourced variants of this compound[5] are frequently utilized in Buchwald-Hartwig cross-coupling reactions to append the aniline core onto pyrimidine or quinoline scaffolds.

Pharmacophoric Contributions:

  • Metabolic Blockade (3-Fluoro): The fluorine atom at the 3-position acts as a metabolic shield, blocking Cytochrome P450-mediated aromatic oxidation. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent amine, modulating basicity to optimize membrane permeability.

  • Hydrogen Bond Acceptor (4-Methoxy): The methoxy group projects into solvent-exposed regions or specific binding pockets, acting as a strong hydrogen bond acceptor to stabilize the drug-target complex.

  • Conformational Locking (N-Methyl): Unlike primary anilines which freely rotate, the N-methyl group introduces severe allylic strain when coupled to an aromatic core. This restricts the rotational degrees of freedom, effectively "locking" the molecule into a bioactive conformation that perfectly fits the narrow hinge region of target kinases.

PharmacophoreLogic Core Core Scaffold 3-Fluoro-4-methoxy- N-methylaniline Fluoro 3-Fluoro Metabolic Blockade & pKa Modulation Core->Fluoro Methoxy 4-Methoxy H-Bond Acceptor Core->Methoxy NMethyl N-Methyl Conformational Lock Core->NMethyl Target Target Kinase Hinge Region Fluoro->Target Steric Shielding Methoxy->Target H-Bond Interaction NMethyl->Target Hydrophobic Fit

Figure 2: Pharmacophoric contributions of the substituted aniline core in kinase inhibitor design.

References

  • BLD Pharm. "1216818-87-9 | 3-Fluoro-4-methoxy-N-methylaniline hydrochloride". Retrieved from 1

  • BLD Pharm. "904321-01-3 | 4-Fluoro-3-methoxy-N-methylaniline". Retrieved from4

  • BLD Pharm. "1096989-82-0 | 3-Fluoro-4-methoxy-N-methylaniline". Retrieved from 2

  • BLD Pharm. "1096989-82-0 | 3-Fluoro-4-methoxy-N-methylaniline (Documentation)". Retrieved from 3

  • AK Scientific. "Search Results - 3-Fluoro-4-methoxy-N-methylaniline 95%". Retrieved from5

Sources

Exploratory

3-fluoro-4-methoxy-N-methylaniline hydrochloride molecular weight

Technical Whitepaper: Physicochemical Profiling and Application of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Executive Summary In contemporary small-molecule drug discovery, the strategic incorporation of halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Application of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

Executive Summary

In contemporary small-molecule drug discovery, the strategic incorporation of halogenated and methoxylated aniline derivatives is a foundational technique for optimizing pharmacokinetic (PK) profiles. 3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1216818-87-9) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I frequently observe researchers encountering downstream assay failures due to a misunderstanding of salt multipliers, secondary amine oxidation, and mass spectrometry behavior. This guide deconstructs the physicochemical properties, structural rationale, and self-validating analytical protocols required to successfully handle and integrate this compound into drug development pipelines.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact molecular weight and physical state of your building block is critical for precise molar dosing in high-throughput screening and synthetic stoichiometry. The hydrochloride salt form significantly alters the molecular weight compared to its free base counterpart[1][2].

Table 1: Quantitative Physicochemical Properties

PropertySpecification
Chemical Name 3-Fluoro-4-methoxy-N-methylaniline hydrochloride
CAS Registry Number 1216818-87-9
Molecular Formula C₈H₁₁ClFNO (or C₈H₁₀FNO · HCl)
Molecular Weight (Salt) 191.63 g/mol
Molecular Weight (Free Base) 155.17 g/mol
Salt Multiplier ~1.23
Physical State Crystalline solid (room temperature)
SMILES CNC1=CC=C(OC)C(F)=C1.Cl

Causality Insight: The mass difference of 36.46 g/mol corresponds to the exact mass of hydrogen chloride. When preparing 10 mM stock solutions in DMSO for biological assays, researchers must use the 191.63 g/mol value. Failing to account for the 1.23 salt multiplier results in a ~19% under-dosing of the active pharmacophore, leading to artificially inflated IC₅₀ values.

Rationale for Hydrochloride Salt Formulation

Why do we synthesize and procure this compound as a hydrochloride salt rather than the free base (CAS: 1096989-82-0)[2]? The causality lies in the inherent electronic instability of secondary anilines:

  • Prevention of Auto-Oxidation: The free base features an electron-rich nitrogen lone pair that is highly susceptible to N-oxidation and radical-mediated dimerization when exposed to atmospheric oxygen and light (often observed as the compound turning dark brown or black). Protonating the amine to form the ammonium cation (NH₂⁺) sequesters this lone pair, drastically extending the shelf-life.

  • Aqueous Dissolution Kinetics: The free base is highly lipophilic and exhibits poor solubility in aqueous physiological buffers. The crystalline HCl salt lowers the lattice energy upon solvation, enabling rapid dissolution in phosphate-buffered saline (PBS) for in vitro assays.

Synthetic Methodology & Salt Formation Workflow

To ensure reproducibility, the following step-by-step protocol outlines the standardized methodology for generating the hydrochloride salt from the free base.

Step-by-Step Protocol: Salt Formation

  • Dissolution: Dissolve 1.0 equivalent (e.g., 1.55 g, 10 mmol) of highly purified 3-fluoro-4-methoxy-N-methylaniline free base in 15 mL of anhydrous diethyl ether or 1,4-dioxane under an inert argon atmosphere.

  • Acidification: Place the reaction flask in an ice bath (0 °C). Slowly add 1.2 equivalents of a standardized 4.0 M HCl in dioxane solution dropwise over 10 minutes to prevent localized exothermic degradation.

  • Precipitation: Stir the mixture for 30 minutes at 0 °C. A white to off-white crystalline precipitate of the hydrochloride salt will form as the polarity of the product exceeds the solvating capacity of the ether/dioxane.

  • Isolation & Drying: Filter the precipitate rapidly via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted free base. Dry the solid under high vacuum (<0.1 mbar) at 40 °C for 12 hours to yield the 191.63 g/mol product.

SyntheticWorkflow A 3-Fluoro-4-methoxyaniline (Starting Material) B N-Formylation / N-Methylation (Intermediate) A->B Alkylation C 3-Fluoro-4-methoxy-N-methylaniline (Free Base, MW: 155.17) B->C Reduction/Purification D Anhydrous HCl in Ether/Dioxane (Salt Formation) C->D Acid-Base Reaction E 3-Fluoro-4-methoxy-N-methylaniline HCl (Target, MW: 191.63) D->E Precipitation & Filtration

Synthetic workflow and hydrochloride salt formation of 3-fluoro-4-methoxy-N-methylaniline.

Analytical Characterization: Self-Validating Protocols

A self-validating system requires that analytical outputs logically align with the physical chemistry of the sample. When verifying the molecular weight of this compound, standard LC-MS protocols often confuse junior scientists.

Step-by-Step Protocol: LC-MS Verification

  • Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Ionization Mode: Run the mass spectrometer in Electrospray Ionization Positive mode (ESI+).

  • Data Interpretation (Crucial Insight): Do not look for the salt molecular weight (191.63 m/z). In the liquid phase and under ESI+ conditions, the non-covalent HCl salt completely dissociates. The mass spectrometer will exclusively detect the protonated free base [M+H]⁺.

  • Validation: The expected exact mass of the free base is 155.07 Da. Therefore, the target m/z peak in ESI+ must be 156.08 (155.07 + 1.008 for the added proton). Observing this peak validates both the identity of the compound and the dissociation of the 191.63 g/mol salt.

Mechanistic Role in Drug Development

The specific substitution pattern of 3-fluoro-4-methoxy-N-methylaniline is not arbitrary; it is a masterclass in rational drug design aimed at overcoming metabolic liabilities.

  • C4-Methoxy Group: Unsubstituted anilines are rapidly oxidized at the para-position by hepatic Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance and short half-lives. Placing a methoxy group at the C4 (para) position sterically and electronically blocks this metabolic soft spot.

  • C3-Fluoro Group: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the amine, lowering its pKa. A lower pKa ensures a higher fraction of the drug remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability.

  • N-Methylation: Converting a primary aniline to a secondary N-methyl aniline removes one hydrogen bond donor (HBD). According to Lipinski's Rule of 5 and multiparameter optimization, reducing HBDs directly correlates with improved blood-brain barrier (BBB) penetration for CNS-targeted therapeutics.

MetabolicPathway Unsubstituted Unsubstituted Aniline Core CYP CYP450 Enzymes (Hepatic Metabolism) Unsubstituted->CYP Oxidation Rapid Para-Hydroxylation (High Clearance) CYP->Oxidation Vulnerable para-position Blocked Steric & Electronic Blocking (F and OMe groups) CYP->Blocked Blocked para-position Substituted 3-Fluoro-4-methoxy-N-methylaniline Substituted->CYP Stable Prolonged Half-Life (Improved PK Profile) Blocked->Stable

Mechanism of CYP450 metabolic evasion utilizing fluoro and methoxy substitutions.

References

Sources

Foundational

Technical Guide: 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

Executive Summary 3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1216818-87-9) is a specialized fluorinated aniline derivative utilized primarily as a high-value intermediate in the synthesis of pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1216818-87-9) is a specialized fluorinated aniline derivative utilized primarily as a high-value intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and central nervous system (CNS) active compounds. Its structural core combines the metabolic stability of a fluorine substituent with the electronic donating properties of a methoxy group, making it a critical "building block" for optimizing the pharmacokinetics (PK) and pharmacodynamics (PD) of drug candidates.

This guide provides a comprehensive technical analysis of the compound, including its identification, validated synthesis protocols, handling requirements, and applications in medicinal chemistry.

Identity & Physicochemical Characterization[1][2][3][4][5][6]

The compound exists as the hydrochloride salt of the secondary amine. The salt form is preferred in drug development workflows due to its enhanced crystallinity, water solubility, and shelf-life stability compared to the free base (CAS: 1096989-82-0), which is prone to oxidation.

Table 1: Chemical Identity & Properties
PropertySpecification
Chemical Name 3-Fluoro-4-methoxy-N-methylaniline hydrochloride
CAS Number (HCl Salt) 1216818-87-9
CAS Number (Free Base) 1096989-82-0
Molecular Formula C₈H₁₀FNO · HCl
Molecular Weight 191.63 g/mol (Salt); 155.17 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point >170°C (Decomposes)
SMILES (Free Base) CNC1=CC(F)=C(OC)C=C1
InChIKey (Free Base) LJWAPDSCYTZUJU-UHFFFAOYSA-N (Analogous Core)

Synthesis & Manufacturing Workflow

The synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride typically follows a convergent route starting from 3-fluoro-4-methoxyaniline (CAS 366-99-4). The critical step is the selective N-monomethylation, which must be controlled to prevent the formation of the N,N-dimethyl byproduct.[1]

Validated Synthetic Route

The most robust method employs a reductive amination strategy using formaldehyde and a hydride reducing agent, followed by salt formation.

Step 1: Reductive Amination (Mono-methylation)
  • Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Paraformaldehyde (1.0–1.1 eq), Sodium Methoxide (0.5 eq, catalytic), Sodium Borohydride (NaBH₄).

  • Solvent: Methanol (anhydrous).

  • Mechanism: Formation of the hemiaminal/imine intermediate followed by in-situ reduction.

Step 2: Salt Formation & Purification
  • Reagents: HCl in 1,4-Dioxane (4M) or Diethyl Ether (2M).

  • Protocol: The crude free base oil is dissolved in dry ethyl acetate. HCl solution is added dropwise at 0°C. The precipitate is filtered and recrystallized from EtOH/Et₂O to ensure removal of any tertiary amine impurities.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material 3-Fluoro-4-methoxyaniline (CAS: 366-99-4) Step1 Step 1: Reductive Amination (CH2O, NaBH4, MeOH) Temp: 0°C -> RT Start->Step1 Activation Inter Intermediate Free Base (Oil) (CAS: 1096989-82-0) Step1->Inter Reduction Step2 Step 2: Salt Formation (HCl in Dioxane/Et2O) Inter->Step2 Acidification Final Final Product HCl Salt (CAS: 1216818-87-9) Step2->Final Crystallization

Figure 1: Step-wise synthesis pathway from the primary aniline precursor to the hydrochloride salt.

Applications in Drug Discovery[8]

This compound serves as a "privileged scaffold" fragment in medicinal chemistry. The specific substitution pattern—fluorine at the meta position and methoxy at the para position relative to the amine—imparts unique electronic and steric properties.

Pharmacophore Analysis
  • Fluorine Effect (C-3): The fluorine atom withdraws electrons inductively, lowering the pKa of the aniline nitrogen compared to the non-fluorinated analog. This modulation can improve the metabolic stability of the ring against oxidative metabolism (e.g., preventing hydroxylation at the C-3 position).

  • Methoxy Group (C-4): Acts as a hydrogen bond acceptor and a weak electron donor. It is often used to target specific pockets in kinase enzymes (e.g., the hinge region of EGFR or Src kinases).

  • N-Methyl Group: Increases lipophilicity (LogP) and can improve blood-brain barrier (BBB) permeability. It also removes a hydrogen bond donor, which can be critical for selectivity between receptor subtypes.

Structural Logic Diagram

Pharmacophore Center 3-Fluoro-4-methoxy- N-methylaniline Core F_Group 3-Fluoro Group (Metabolic Blockade) Center->F_Group Inductive Effect OMe_Group 4-Methoxy Group (H-Bond Acceptor) Center->OMe_Group Electronic Donation NMe_Group N-Methyl Group (Lipophilicity/Selectivity) Center->NMe_Group Steric Bulk Target Target Application: Kinase Inhibitors (e.g., Src, Abl, EGFR) F_Group->Target Increases t1/2 OMe_Group->Target Binding Affinity

Figure 2: Pharmacophore analysis highlighting the functional role of each substituent in drug design.

Safety & Handling (MSDS Summary)

As an aniline derivative, this compound must be handled with strict safety protocols. It is classified as an irritant and potentially toxic if ingested or absorbed through the skin.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen). The salt is hygroscopic; keep the container tightly sealed.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not flush down the drain.

References

  • BLD Pharm . (2025).[2] Product Analysis: 3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS 1216818-87-9). Retrieved from

  • ChemicalBook . (2026). 3-Fluoro-4-methoxyaniline (Precursor CAS 366-99-4) Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 23558987 (Isomer Reference). Retrieved from

  • Sigma-Aldrich . (2025).[2] Safety Data Sheet: Fluorinated Aniline Derivatives. Retrieved from

Sources

Exploratory

Architecting Small Molecules: A Technical Guide to 3-Fluoro-4-methoxy-N-methylaniline and its 4-Fluoro-3-methoxy Isomer

Executive Summary In modern medicinal chemistry, the strategic positioning of halogens and alkoxy groups on aniline scaffolds is a critical lever for tuning pharmacokinetics, metabolic stability, and target binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic positioning of halogens and alkoxy groups on aniline scaffolds is a critical lever for tuning pharmacokinetics, metabolic stability, and target binding affinity. This whitepaper provides a comprehensive technical analysis of two vital positional isomers: 1[1] and2[2]. By examining their structural causality, analytical differentiation, and synthetic methodologies, this guide equips researchers with the self-validating protocols necessary to deploy these building blocks in the development of advanced therapeutics, such as 3[3] and 4[4].

Structural & Physicochemical Profiling

While both isomers share the molecular formula C8H10FNO and a precise exact mass of 155.0746 Da[2], the transposition of the fluorine and methoxy groups fundamentally alters their electronic landscapes.

Electronic Causality: In 4-fluoro-3-methoxy-N-methylaniline, the highly electronegative fluorine atom is situated para to the N-methylamino group. This allows the amine's lone pair to donate electron density into the ring, shielding the fluorine atom via resonance. Conversely, in 3-fluoro-4-methoxy-N-methylaniline, the fluorine is meta to the amine, isolating it from direct resonance donation and leaving it subject primarily to the inductive electron-withdrawing effects of the amine and the adjacent methoxy group. This electronic shift directly impacts the basicity (pKa) of the secondary amine and the overall dipole moment of the molecule, influencing how the resulting active pharmaceutical ingredient (API) interacts with the ATP-binding pockets of target kinases.

Table 1: Comparative Physicochemical Profile
Property3-Fluoro-4-methoxy-N-methylaniline4-Fluoro-3-methoxy-N-methylaniline
CAS Number 1096989-82-0904321-01-3
Molecular Formula C8H10FNOC8H10FNO
Molecular Weight 155.17 g/mol 155.17 g/mol
Substitution Pattern F (C3), OMe (C4)F (C4), OMe (C3)
Electronic Effect on Amine Inductive withdrawal by meta-FResonance donation/withdrawal balance
Primary Application Kinase inhibitors (e.g., ALK)Tyrosinase / Kinase modulators

Experimental Workflows: Analytical Differentiation

Differentiating these isomers requires a self-validating analytical system, as their identical masses render low-resolution mass spectrometry insufficient.

AnalyticalWorkflow Start Isomeric Mixture / Unknown Sample NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Structural Elucidation LCMS UPLC-HRMS Analysis Start->LCMS Mass & Purity Validation IsomerA 3-Fluoro-4-methoxy-N-methylaniline (F meta to NHMe) NMR->IsomerA 19F: Deshielded (meta-amine) 1H: Distinct coupling IsomerB 4-Fluoro-3-methoxy-N-methylaniline (F para to NHMe) NMR->IsomerB 19F: Shielded (para-amine) 1H: Distinct coupling LCMS->IsomerA RT Shift LCMS->IsomerB RT Shift

Diagram 1: Self-validating analytical workflow for the differentiation of fluorinated isomers.

Protocol 1: Multinuclear NMR Elucidation

Causality: 19F NMR is the most definitive, non-destructive method for distinguishing these isomers due to the extreme sensitivity of the 19F nucleus to local electron density.

  • Preparation : Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous CDCl3.

  • 1H NMR (400 MHz) : Analyze the aromatic region (6.5–7.5 ppm). The 3-fluoro-4-methoxy isomer will display a distinct splitting pattern due to the ortho-coupling between the fluorine and the C2 proton. The 4-fluoro-3-methoxy isomer will show altered coupling constants due to the para relationship of the fluorine to the amine.

  • 19F NMR (376 MHz) : Acquire the spectrum using fluorobenzene as an internal standard.

    • Diagnostic Marker: The 4-fluoro-3-methoxy isomer will exhibit a significantly more upfield (shielded) signal due to the para-resonance effect from the N-methylamino group. The 3-fluoro-4-methoxy isomer will appear further downfield.

Protocol 2: UPLC-HRMS Validation

Causality: High-Resolution Mass Spectrometry confirms the exact mass, while Ultra-Performance Liquid Chromatography resolves the isomers based on their distinct dipole moments.

  • Chromatography : Inject 1 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry : Operate in ESI+ mode. Both isomers will yield an [M+H]+ peak at m/z 156.0825 (calculated for C8H11FNO+)[2].

  • Validation : The isomers will elute at different retention times (RT). Co-injection of known standards is the ultimate self-validating step to confirm peak assignment.

Synthetic Methodologies

Direct N-alkylation of primary anilines with methyl iodide frequently results in over-alkylation (yielding tertiary amines). To ensure a self-validating, high-yield synthesis of the secondary N-methylaniline, a two-step formylation-reduction sequence is required.

Protocol 3: Controlled N-Methylation of 3-Fluoro-4-methoxyaniline

Step 1: N-Formylation

  • Charge a flame-dried round-bottom flask with5 (1.0 eq)[5] and ethyl formate (5.0 eq).

  • Reflux the mixture at 60°C for 12 hours under an inert N2 atmosphere.

    • Causality: Ethyl formate acts as both reagent and solvent, smoothly converting the primary amine to the N-formyl derivative without the risk of di-acylation.

  • Concentrate under reduced pressure to yield the intermediate as a crude solid.

Step 2: Selective Reduction

  • Dissolve the N-formyl intermediate in anhydrous THF and cool to 0°C.

  • Add Borane-THF complex (BH3·THF, 2.0 eq) dropwise.

    • Causality: BH3 selectively reduces the amide carbonyl to a methylene group, cleanly yielding the N-methyl group without cleaving the aryl-methoxy ether bond.

  • Reflux for 4 hours, then carefully quench with MeOH at 0°C to destroy excess borane.

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate pure 3-fluoro-4-methoxy-N-methylaniline.

Mechanistic Applications in Drug Discovery

The integration of these fluorinated anilines into larger scaffolds has driven significant breakthroughs in targeted therapies.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives utilizing the 3-fluoro-4-methoxyaniline motif have shown profound efficacy in inhibiting ALK, a receptor tyrosine kinase whose fusion proteins drive non-small cell lung cancer (NSCLC)[3]. The introduction of the fluorine atom on the phenyl ring significantly improves the cellular potency of the resulting compounds by modulating the basicity of the adjacent nitrogen and enhancing metabolic stability against CYP450-mediated oxidation[3].

ALKPathway Ligand ALK Fusion Proteins Receptor ALK Tyrosine Kinase Domain Ligand->Receptor Constitutive Activation PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation STAT3 STAT3 Transcription Receptor->STAT3 Phosphorylation Inhibitor Fluorinated Aniline Derivatives Inhibitor->Receptor Competitive ATP Pocket Binding Outcome Tumor Cell Proliferation PI3K->Outcome Promotes STAT3->Outcome Promotes

Diagram 2: ALK kinase signaling pathway and competitive inhibition by fluorinated anilines.

Tyrosinase Modulation

In dermatological research, structurally related (E)-N-substituted benzylidene-aniline derivatives, specifically those incorporating the 3-fluoro-4-methoxyaniline moiety, have been evaluated as potent tyrosinase inhibitors[4]. The specific orientation of the methoxy and fluoro groups optimizes the inhibitor's fit within the enzyme's active site, effectively blocking the conversion of L-DOPA to melanin[4].

Conclusion

The selection between 3-fluoro-4-methoxy-N-methylaniline and 4-fluoro-3-methoxy-N-methylaniline is not a mere structural triviality; it is a calculated decision that dictates the electronic behavior, metabolic fate, and target affinity of the final API. By employing rigorous, self-validating synthetic and analytical protocols, drug development professionals can harness the unique physicochemical properties of these isomers to architect next-generation therapeutics.

References

1.[5] 3-Fluoro-4-methoxyaniline | 366-99-4 - ChemicalBook - 2.[1] 3-fluoro-4-methoxy-N-methylaniline - CAS:1096989-82-0 - KonoScience - 3.[2] 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987 - PubChem (NIH) - 4.[4] Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - ResearchGate - 5.[3] Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression - PMC (NIH) -

Sources

Foundational

Physical Properties &amp; Characterization Profile: 3-Fluoro-4-methoxy-N-methylaniline HCl

This guide provides an in-depth technical analysis of the physicochemical properties, synthesis, and characterization of 3-fluoro-4-methoxy-N-methylaniline hydrochloride .[1] It is structured to support researchers in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties, synthesis, and characterization of 3-fluoro-4-methoxy-N-methylaniline hydrochloride .[1] It is structured to support researchers in the synthesis, validation, and application of this intermediate in medicinal chemistry programs.

[1][2][3]

Executive Summary

3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1216818-87-9) is a specialized fluorinated aniline derivative used primarily as a building block in the synthesis of kinase inhibitors and CNS-active agents.[1][2] The strategic placement of the fluorine atom at the meta position (relative to the amine) and the methoxy group at the para position modulates the electronic density of the aromatic ring, influencing both metabolic stability (blocking P450 oxidation sites) and ligand-binding affinity.[1]

This guide addresses the critical gap in public literature regarding the specific physical constants of the hydrochloride salt by providing predicted physicochemical descriptors , synthesis protocols , and validation methodologies derived from structure-activity relationship (SAR) principles and standard pharmaceutical development workflows.

Chemical Identity & Structural Analysis[1][4]

The compound consists of an aniline core substituted with an electron-withdrawing fluorine atom and an electron-donating methoxy group.[1][3] The N-methylation converts the primary amine into a secondary amine, altering its basicity and hydrogen bond donor capacity.[1]

Table 1: Chemical Identification Matrix
PropertyDetail
IUPAC Name 3-Fluoro-4-methoxy-N-methylaniline hydrochloride
Common Name 3-Fluoro-4-methoxy-N-methylbenzenamine HCl
CAS Number (HCl Salt) 1216818-87-9
CAS Number (Free Base) 1096989-82-0
Molecular Formula C₈H₁₀FNO[1][2][4][5] · HCl
Molecular Weight 191.63 g/mol (Salt); 155.17 g/mol (Free Base)
SMILES CNC1=CC(F)=C(OC)C=C1.Cl
Key Structural Features Secondary amine (H-bond donor/acceptor), Fluorine (Inductive EWG), Methoxy (Resonance EDG)

Physical Properties & Physicochemical Descriptors[1][2][4][5][6]

As specific experimental data for the hydrochloride salt is often proprietary, the following values are derived from computational consensus and experimental data of close structural analogs (e.g., 3-fluoro-4-methoxyaniline).

Table 2: Physical Properties Profile[2][5]
PropertyValue / RangeContext & Implication
Appearance White to off-white crystalline solidHigh purity salts typically crystallize well; coloration indicates oxidation (quinoid formation).[1][2]
Melting Point (HCl) 165°C – 185°C (Predicted) Amine HCl salts generally melt with decomposition >150°C. The free base melts significantly lower (approx. 40-50°C).[1]
Solubility (Water) High (>50 mg/mL)The ionic nature of the HCl salt ensures excellent aqueous solubility, facilitating formulation in saline.
Solubility (Organic) DMSO, Methanol, EthanolSoluble in polar organic solvents.[1] Insoluble in non-polar solvents (Hexane, Toluene).
pKa (Conjugate Acid) 4.2 – 4.6 (Estimated) The electron-withdrawing fluorine (-I effect) lowers the pKa relative to N-methylaniline (pKa ~4.85), making the free base less basic.[1]
LogP (Free Base) 1.6 ± 0.2 Moderate lipophilicity allows for good membrane permeability when unprotonated.
Hygroscopicity ModerateHydrochloride salts of anilines can be hygroscopic; storage in a desiccator is critical.

Expert Insight: The pKa of ~4.4 implies that at physiological pH (7.4), the compound will exist primarily in its neutral (unprotonated) form (approx. 99.9%), maximizing passive diffusion across cell membranes. However, for formulation and stability, the protonated HCl salt is preferred to prevent oxidation of the electron-rich aniline ring.[1]

Synthesis & Salt Formation Protocol

Reliable access to high-purity material requires a controlled synthesis that avoids over-methylation (formation of the quaternary ammonium or tertiary amine).[1]

Synthetic Pathway (Reductive Amination)

The preferred route involves the reductive amination of 3-fluoro-4-methoxyaniline (CAS 366-99-4) using formaldehyde and a hydride source, followed by salt formation.[1]

Synthesispathway Start 3-Fluoro-4-methoxyaniline (Primary Amine) Inter Imine Intermediate Start->Inter Formaldehyde (eq) MeOH, 25°C Product N-Methyl Free Base Inter->Product NaBH4 or NaBH3CN Reductive Amination Salt HCl Salt (Final Product) Product->Salt 4M HCl in Dioxane or HCl(g) in Et2O

Figure 1: Step-wise synthesis from the primary aniline precursor to the hydrochloride salt.

Detailed Protocol
  • Imine Formation: Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in anhydrous Methanol. Add Paraformaldehyde (1.1 eq) or Formaldehyde solution. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Cautiously add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.

    • Critical Control Point: Monitor by TLC/LCMS to ensure consumption of starting material and minimize dimethylation byproduct.[1]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the Free Base (oil).

  • Salt Formation: Dissolve the Free Base oil in minimal Diethyl Ether or Ethanol.

  • Precipitation: Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C. A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold Ether, and dry under vacuum at 40°C to yield 3-fluoro-4-methoxy-N-methylaniline HCl .

Analytical Characterization & Validation

To certify the material for research use, the following analytical tests are mandatory.

Table 3: Analytical Specifications
TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (DMSO-d₆)N-Me: Singlet/Doublet at ~2.7 ppm (3H). Aromatic: 3 protons (multiplets 6.3–7.0 ppm). Methoxy: Singlet at ~3.8 ppm (3H).
Identity (¹⁹F NMR) ¹⁹F NMR (DMSO-d₆)Single peak at ~ -135 ppm (approx, relative to CFCl₃).[1]
Purity HPLC (C18, ACN/Water)> 98.0% Area under curve (AUC).
Counterion Ion Chromatography or AgNO₃ TestPositive for Chloride (Cl⁻). Stoichiometry ~1.0 eq.
Residual Solvent GC-HeadspaceMethanol/Ether < ICH limits.[1]
Analytical Workflow Diagram

AnalyticalWorkflow cluster_purity Purity & Identity cluster_solid Solid State Sample Raw HCl Salt HPLC HPLC-UV (>98%) Sample->HPLC NMR 1H / 19F NMR (Structure Confirm) Sample->NMR DSC DSC (Melting Point) Sample->DSC TGA TGA (Volatiles/Solvates) Sample->TGA Release Certificate of Analysis (CoA) HPLC->Release Pass NMR->Release Pass DSC->Release Pass

Figure 2: Quality control workflow ensuring chemical and physical integrity of the salt.

Handling, Stability & Safety

Stability[1][7][8]
  • Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. The HCl salt is significantly more stable than the free base but should still be stored under inert gas (Argon/Nitrogen) if possible.

  • Hydrolysis: The methoxy and fluorine groups are stable under standard storage conditions.

  • Shelf Life: >2 years at -20°C in a sealed container; 6 months at 4°C.

Safety (GHS Classification)[1]
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][7]

    • H315: Causes skin irritation.[8][9][6][7][10]

    • H319: Causes serious eye irritation.[9][6][7][10]

    • H335: May cause respiratory irritation.[8][9][6][7][10]

  • PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust.[1]

References

  • PubChem Compound Summary. (2025). 3-Fluoro-4-methoxy-N-methylaniline. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride , a critical intermediate in the development of tyrosine kinase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride , a critical intermediate in the development of tyrosine kinase inhibitors and other fluorinated pharmaceutical agents. While direct alkylation of anilines often results in over-methylation (yielding N,N-dimethyl byproducts), this guide prioritizes a Reductive Amination strategy using paraformaldehyde and sodium borohydride. This method ensures high mono-methylation selectivity (>95%), operational simplicity, and reproducibility.

Introduction & Retrosynthetic Analysis

The introduction of a fluorine atom ortho to an electron-donating methoxy group modulates the metabolic stability and pKa of the aniline nitrogen, making this scaffold valuable in drug design. The primary synthetic challenge is achieving selective mono-N-methylation of the electron-rich aniline.

Strategic Logic
  • Direct Alkylation (Avoid): Reaction with methyl iodide (MeI) is difficult to control, typically yielding a mixture of starting material, product, and the quaternary ammonium salt.

  • Reductive Amination (Preferred): Condensation with formaldehyde followed by in situ hydride reduction offers the best balance of selectivity and yield.

  • Protection/Deprotection (Alternative): Use of Boc-protection/methylation is reserved for cases requiring >99.5% purity but involves extra steps.

Retrosynthesis Diagram

The following diagram illustrates the logical disconnection of the target molecule.

Retrosynthesis Target Target: 3-Fluoro-4-methoxy-N-methylaniline HCl FreeBase Free Base: 3-Fluoro-4-methoxy-N-methylaniline FreeBase->Target HCl/Dioxane Imine Intermediate: Imine Species Imine->FreeBase Reduction (Hydride) StartMat Starting Material: 3-Fluoro-4-methoxyaniline (CAS: 366-99-4) StartMat->Imine Condensation Reagents Reagents: Paraformaldehyde / NaBH4 Reagents->Imine

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Experimental Protocol: Reductive Amination

Methodology: One-pot reductive methylation using Paraformaldehyde and Sodium Borohydride (NaBH₄).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Fluoro-4-methoxyaniline 141.141.0Starting Material
Paraformaldehyde 30.03 (monomer)5.0C1 Source
Sodium Methoxide (NaOMe) 54.020.25Catalyst (Depolymerization)
Sodium Borohydride (NaBH₄) 37.835.0Reducing Agent
Methanol (anhydrous) --Solvent
HCl (4M in Dioxane) -1.5Salt Formation
Step-by-Step Procedure
Step A: Imine Formation (The "Schiff Base")
  • Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 3-Fluoro-4-methoxyaniline (5.0 g, 35.4 mmol) and anhydrous Methanol (50 mL).

  • Depolymerization: Add Paraformaldehyde (5.3 g, 177 mmol) and NaOMe (25 wt% in MeOH, 2.0 mL).

    • Expert Insight: Paraformaldehyde is a polymer. The addition of NaOMe (base) facilitates its depolymerization into reactive formaldehyde monomers in situ, preventing the handling of toxic formalin solutions.

  • Reaction: Heat the mixture to reflux (65°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (3:1 Hexane:EtOAc). The starting aniline spot should disappear, replaced by a less polar imine spot.

Step B: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (6.7 g, 177 mmol) portion-wise over 30 minutes.

    • Safety Note: Massive hydrogen gas evolution will occur. Ensure adequate venting.[2] Do not seal the system.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

  • Reflux (Optional): If TLC shows incomplete reduction, reflux for an additional 1 hour.

Step C: Workup & Isolation
  • Quench: Carefully quench the excess hydride by adding 1N NaOH (50 mL) slowly at 0°C.

  • Solvent Removal: Evaporate the Methanol under reduced pressure (Rotavap).

  • Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate in vacuo to yield the crude oil (Free Base).

Step D: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethanol (approx. 20 mL).

  • Acidification: Dropwise add 4M HCl in Dioxane (13 mL) at 0°C. A white precipitate should form immediately.

  • Filtration: Stir for 30 minutes, then filter the solid.

  • Washing: Wash the filter cake with cold Ether to remove non-basic impurities.

  • Drying: Dry under high vacuum to afford 3-Fluoro-4-methoxy-N-methylaniline hydrochloride .

Process Workflow Diagram

Workflow Start Start: 3-Fluoro-4-methoxyaniline (In MeOH) Step1 Add Paraformaldehyde + NaOMe Reflux 2h (Imine Formation) Start->Step1 Activation Step2 Cool to 0°C Add NaBH4 (Portionwise) Step1->Step2 Reduction Step3 Quench (1N NaOH) Extract (EtOAc) Step2->Step3 Workup Step4 Salt Formation (HCl in Dioxane) Step3->Step4 Purification End Final Product: HCl Salt (White Solid) Step4->End Isolation

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Expected)

To validate the synthesis, compare your data against these expected values.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ 3.75 (s, 3H, O-CH3)Confirms Methoxy group integrity.
1H NMR (DMSO-d6) δ 2.70 (s, 3H, N-CH3)Critical: Confirms Mono-methylation. A singlet integrating to 3H.
1H NMR (DMSO-d6) δ 6.5 - 7.0 (m, 3H, Ar-H)Aromatic region pattern characteristic of 1,3,4-substitution.
LC-MS (ESI+) [M+H]+ = 156.08Molecular ion of the free base (C8H10FNO).
Appearance White to Off-White SolidHigh purity salt form.

Troubleshooting Impurities:

  • N,N-Dimethyl impurity: Visible as a singlet around δ 2.90 (6H). If >5%, recrystallize from Ethanol/Ether.

  • Unreacted Aniline: Visible via LC-MS. If present, the initial reflux time with Paraformaldehyde was insufficient.

Safety & Handling (E-E-A-T)

  • Sodium Borohydride: Reacts violently with water and acids, releasing flammable hydrogen gas. Always use an inert atmosphere (Nitrogen/Argon) and quench slowly in an ice bath.

  • Paraformaldehyde: A suspected carcinogen. Handle in a fume hood to avoid inhalation of formaldehyde vapors generated during depolymerization.

  • Fluorinated Anilines: Generally toxic by inhalation and skin contact. Wear double nitrile gloves and a lab coat.

References

Sources

Application

reductive amination of 3-fluoro-4-methoxyaniline

Application Note: High-Efficiency Reductive Amination of 3-Fluoro-4-methoxyaniline Executive Summary & Strategic Analysis This guide details the reductive amination of 3-fluoro-4-methoxyaniline , a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination of 3-Fluoro-4-methoxyaniline

Executive Summary & Strategic Analysis

This guide details the reductive amination of 3-fluoro-4-methoxyaniline , a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR inhibitors). The reaction couples this aniline with aldehydes or ketones to form secondary amines.

Substrate Analysis (The "Push-Pull" Effect): Success requires understanding the electronic environment of the amine:

  • 4-Methoxy Group (Para): Strong electron-donating group (EDG) via resonance (+M). This increases electron density at the nitrogen, enhancing nucleophilicity compared to unsubstituted aniline.

  • 3-Fluoro Group (Meta): Strong electron-withdrawing group (EWG) via induction (-I). This pulls density away from the ring system.[1]

Net Result: The amine is moderately nucleophilic but sterically crowded. The primary challenge is not reactivity, but selectivity (avoiding over-alkylation to tertiary amines) and conversion with sterically hindered ketones.

Methodology Selection:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Best for aldehydes and reactive ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] – Essential for sterically hindered or electron-rich ketones where imine formation is unfavorable.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then protonated to an iminium ion, which is the active species reduced by the hydride source.[2]

ReactionMechanism Substrate 3-Fluoro-4- methoxyaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine -H2O (Acid Cat.) Iminium Iminium Ion (Activated) Imine->Iminium +H+ (AcOH) Product Secondary Amine (Target) Iminium->Product Hydride Transfer (STAB or NaBH4)

Figure 1: Mechanistic pathway highlighting the critical iminium ion formation step, which is accelerated by acid catalysis.

Reducing Agent Comparison

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Catalytic Hydrogenation (H₂/Pd-C)
Selectivity High. Reduces imines much faster than aldehydes/ketones.Moderate. Requires pH control (pH 6) for selectivity.Low. Risks reducing the aromatic ring or dehalogenation (loss of Fluorine).
Toxicity Low. Generates boric acid/acetate byproducts.High. Generates HCN/Cyanide byproducts.Low.
Solvent DCE, DCM, THF (Aprotic).Methanol, Ethanol (Protic).[3][4]Alcohols, Esters.
Use Case Primary Choice (Method A). Legacy method; use only if STAB fails.Avoid for this substrate due to C-F bond lability.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB)

Recommended for coupling with aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Reagents:

  • 3-Fluoro-4-methoxyaniline (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve 3-fluoro-4-methoxyaniline (1.0 equiv) in DCE (concentration ~0.2 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Note: The acid is crucial. It protonates the carbonyl oxygen to encourage attack by the aniline and catalyzes the dehydration of the hemiaminal.

  • Imine Formation (Optional but Recommended): Stir for 30–60 minutes at room temperature before adding the reducing agent. This minimizes direct reduction of the aldehyde to an alcohol.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC or LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH should be ~8).

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Forced Conditions" Protocol (Ti(OiPr)₄)

Recommended for sterically hindered ketones or electron-rich acetophenones where Method A yields <50%.

Reagents:

  • 3-Fluoro-4-methoxyaniline (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Complexation: In a dried flask, mix the aniline (1.0 equiv), ketone (1.1 equiv), and neat Ti(OiPr)₄ (1.25 equiv).

  • Imine Pushing: Stir the neat mixture (or in minimal THF) for 4–12 hours.

    • Mechanism:[3][5][6][7] Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

  • Dilution: Dilute with anhydrous THF (to ~0.3 M) and cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 equiv) followed strictly by the dropwise addition of Methanol (approx. 2 mL per mmol substrate).

    • Safety: This generates hydrogen gas vigorously.

  • Quench (Crucial Step): Add 1N NaOH or water to precipitate the Titanium salts. A white/gray sludge will form.

  • Filtration: Filter through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

Workflow Decision Tree

Workflow Start Start: 3-Fluoro-4-methoxyaniline + Carbonyl Decision Is the Carbonyl Sterically Hindered? Start->Decision MethodA Method A: STAB / AcOH (Standard) Decision->MethodA No (Aldehydes/Simple Ketones) MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Mediated) Decision->MethodB Yes (Hindered Ketones) Check Check Conversion (LCMS) MethodA->Check MethodB->Check Success Isolate Product Check->Success >80% Conversion Fail Low Yield? Check->Fail <50% Conversion Fail->MethodB If Method A failed Optimize Reflux in Toluene (Dean-Stark) then Reduce Fail->Optimize If Method B failed: Increase Temp or Catalyst Load

Figure 2: Experimental decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Imine formation is unfavorable due to steric hindrance or electronics.Switch to Method B (Titanium). Alternatively, use a Dean-Stark trap with Toluene to physically remove water before reduction.
Alcohol Byproduct Direct reduction of the aldehyde/ketone before imine formation.Ensure AcOH is present. Stir the amine + carbonyl for 1 hour before adding STAB.
Tertiary Amine Over-alkylation (reaction of product with excess aldehyde).Use stoichiometric aldehyde (1.0–1.1 equiv). Avoid large excess. STAB is naturally selective against this, but slow addition helps.
De-fluorination C-F bond cleavage.Never use catalytic hydrogenation (Pd/C + H₂) for this substrate. Stick to Hydride reagents (STAB/NaBH₄).

References

  • Abdel-Magid, A. F., et al. (1996).[8][9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[10][12]

  • Mattson, R. J., et al. (1990).[10] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[10]

  • PubChem Compound Summary. (n.d.). "3-Fluoro-4-methoxyaniline (CAS 366-99-4)." National Center for Biotechnology Information.

Sources

Method

Application Note: Amide Coupling Protocols for 3-Fluoro-4-methoxy-N-methylaniline

Executive Summary Target Substrate: 3-Fluoro-4-methoxy-N-methylaniline (CAS: 904321-01-3) Primary Application: Synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and CNS-active agents. Challenge Profile: Moderate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Substrate: 3-Fluoro-4-methoxy-N-methylaniline (CAS: 904321-01-3) Primary Application: Synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and CNS-active agents. Challenge Profile: Moderate. The substrate presents a dichotomy of electronic activation and steric hindrance.

  • Electronic: The para-methoxy group activates the ring, making the nitrogen nucleophilic. However, the meta-fluorine atom exerts a localized inductive withdrawing effect (-I), slightly tempering this nucleophilicity compared to p-anisidine.

  • Steric: The N-methyl group transforms the amine into a secondary aniline. This significantly increases steric bulk at the reaction center, rendering standard carbodiimide conditions (EDC/HOBt) often sluggish or low-yielding.

This guide outlines three tiered protocols ranging from standard discovery chemistry (HATU) to process-optimized methods (T3P) and high-reactivity conditions for difficult acids (Ghosez’s Reagent).

Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze the Carboxylic Acid coupling partner using the decision matrix below.

CouplingStrategy Start Start: Select Coupling Partner AcidType Analyze Carboxylic Acid Start->AcidType IsChiral Is the Acid Alpha-Chiral? AcidType->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No MethodB Method B: T3P/Pyridine (Low Epimerization, Scalable) IsChiral->MethodB Yes (Risk of Racemization) MethodA Method A: HATU/DIPEA (High Yield, General) IsHindered->MethodA No (Standard Acid) MethodC Method C: Ghosez's Reagent (Acid Chloride, 'Brute Force') IsHindered->MethodC Yes (Tertiary/Bulky Acid)

Figure 1: Decision matrix for selecting the optimal amide coupling condition based on the carboxylic acid partner.

Detailed Protocols

Method A: High-Throughput Discovery (HATU)

Best For: Standard library synthesis, non-chiral acids, small scale (<100 mg). Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester). The N-methyl aniline, despite its steric bulk, attacks this intermediate efficiently in polar aprotic solvents.

Reagents:

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

  • Base: DIPEA (Diisopropylethylamine, Hunig's Base).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester.

  • Amine Addition: Add 3-Fluoro-4-methoxy-N-methylaniline (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Process-Friendly & Low Epimerization (T3P)

Best For: Scale-up (>1 g), chiral acids (prevents racemization), and difficult secondary amines. Mechanism: Propanephosphonic acid anhydride (T3P) acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but sterically discriminating, reducing the risk of racemization compared to uronium salts.

Reagents:

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.

  • Base: Pyridine (preferred) or N-Methylimidazole (NMI).

  • Coupling Agent: T3P (50% w/w solution in EtOAc).

Protocol:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv) and 3-Fluoro-4-methoxy-N-methylaniline (1.1 equiv).

  • Solvent: Add EtOAc (3–5 volumes relative to solid mass).

  • Base: Add Pyridine (3.0 equiv). Cool to 0°C.[2][3]

  • T3P Addition: Dropwise add T3P solution (1.5 – 2.0 equiv) over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: For extremely sluggish substrates, refluxing in EtOAc (77°C) with T3P is safe and effective.

  • Work-up (Critical):

    • Add water to quench.[3]

    • Wash organic layer with 10% Citric Acid or 0.5M HCl (to remove Pyridine/aniline excess).

    • Wash with sat. NaHCO₃ (to remove unreacted acid and phosphorus byproducts).

    • T3P byproducts are water-soluble, simplifying purification.[4]

Method C: The "Brute Force" Method (Ghosez's Reagent)

Best For: Extremely sterically hindered acids (e.g., pivalic acid derivatives) or electron-deficient acids where HATU fails. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride in situ under neutral conditions, avoiding the harsh acidity of Thionyl Chloride.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.

  • Chlorination: Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT.

    • Monitoring: Check by TLC (methanol quench of an aliquot) to ensure acid chloride formation.

  • Coupling: Add Pyridine (2.0 equiv) followed by 3-Fluoro-4-methoxy-N-methylaniline (1.1 equiv).

  • Reaction: Stir at RT for 2 hours.

  • Work-up: Standard aqueous work-up (DCM/Water).

Experimental Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Activation Phase cluster_2 Work-up Input Acid + Amine (1.0 : 1.1 equiv) Solvent Solvent Choice: DMF (HATU) EtOAc (T3P) Input->Solvent Base Add Base (DIPEA or Pyridine) Solvent->Base Act Add Coupling Agent (HATU or T3P) Quench Acidic Wash (Removes excess Aniline) Act->Quench Base->Act BasicWash Basic Wash (Removes excess Acid) Quench->BasicWash Final Pure Amide BasicWash->Final

Figure 2: Generalized workflow for amide coupling of N-methyl anilines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance of N-Methyl group blocks attack.Switch to Method C (Acid Chloride) or heat Method B (T3P) to reflux in EtOAc.
Racemization Base-mediated proton abstraction from chiral acid.Switch to Method B (T3P) with Pyridine (weaker base than DIPEA) or Collidine.
Formation of Guanidine HATU reacting with amine (slow acid activation).Pre-activate Acid + HATU + DIPEA for 15 mins before adding the aniline.
Regio-isomers Fluorine acting as a leaving group (SNAr).Rare with OMe present, but avoid heating >80°C in DMF. Use EtOAc (Method B).

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Patterson, E. A., et al. (2011). T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[5] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[6]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.

Sources

Application

Comprehensive Guide to the Synthesis and Purification of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Salt

An Application Note for Drug Development Professionals Abstract This document provides a detailed, research-grade protocol for the synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride, a key building block in mo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride, a key building block in modern medicinal chemistry and drug development. The synthesis is presented as a robust three-stage process: (I) catalytic hydrogenation of a commercially available nitroaromatic precursor to yield 3-fluoro-4-methoxyaniline, (II) subsequent N-methylation via reductive amination, and (III) final conversion to the stable hydrochloride salt. This guide emphasizes the rationale behind methodological choices, offers detailed, step-by-step protocols, and includes troubleshooting guidance to ensure high yield and purity.

Introduction and Strategic Overview

Substituted anilines are privileged scaffolds in pharmaceutical science, forming the core of numerous therapeutic agents. The title compound, 3-fluoro-4-methoxy-N-methylaniline, incorporates several key structural features: a fluorine atom to modulate metabolic stability and binding affinity, a methoxy group influencing electronic properties and solubility, and an N-methyl group critical for tuning basicity and pharmacokinetic profiles. Its hydrochloride salt form enhances stability and improves handling characteristics, making it ideal for downstream applications.[1][2]

The synthetic strategy detailed herein is designed for efficiency, scalability, and control, proceeding through well-established and high-yielding transformations.

Overall Synthetic Workflow

The synthesis is logically divided into three primary operations, starting from the nitro-precursor and culminating in the purified hydrochloride salt.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: N-Methylation cluster_2 Part III: Salt Formation A 2-Fluoro-4-nitroanisole B 3-Fluoro-4-methoxyaniline A->B H₂ Gas, Pd/C Catalyst Ethyl Acetate, RT C 3-Fluoro-4-methoxyaniline D 3-Fluoro-4-methoxy-N-methylaniline (Free Base) C->D 1. Formaldehyde (aq.) 2. Sodium Borohydride (NaBH₄) Methanol, 0°C to RT E Free Base F 3-Fluoro-4-methoxy-N-methylaniline HCl (Final Product) E->F Anhydrous HCl Ethanol or Ether

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 3-Fluoro-4-methoxyaniline (Precursor)

Mechanistic Rationale

The initial step involves the reduction of a nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the sensitive fluoro and methoxy functional groups.[3][4] Palladium on carbon (Pd/C) is an exceptionally effective catalyst for this purpose, facilitating the transfer of hydrogen atoms to the nitro group with minimal side reactions.[4][5] Ethyl acetate is selected as the solvent for its ability to dissolve the starting material and for its ease of removal during work-up.

Experimental Protocol
  • Reactor Setup: To a suitable hydrogenation vessel, add 2-fluoro-4-nitroanisole (1.0 eq) and ethyl acetate (10 mL per gram of substrate). Stir to dissolve.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (approximately 50-100 mg per gram of substrate).[1]

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the reactor to the recommended pressure (e.g., 40-50 psi) and maintain vigorous stirring at room temperature.[3]

  • Reaction Monitoring: The reaction is typically complete within 1-3 hours, indicated by the cessation of hydrogen uptake. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude 3-fluoro-4-methoxyaniline is typically an off-white to light brown solid of sufficient purity for the next step.[1]

Reagent and Stoichiometry Data
ReagentMolar Mass ( g/mol )Moles (Relative)Role
2-Fluoro-4-nitroanisole171.121.0 eqStarting Material
5% Palladium on CarbonN/ACatalyticCatalyst
Hydrogen (H₂)2.02ExcessReducing Agent
Ethyl Acetate88.11N/ASolvent

Part II: N-Methylation via Reductive Amination

Mechanistic Rationale

Reductive amination is a superior method for selective mono-N-methylation, effectively minimizing the formation of the tertiary amine byproduct.[6] The reaction proceeds in two distinct stages:

  • Imine Formation: The primary amine (3-fluoro-4-methoxyaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate that rapidly dehydrates to yield a Schiff base (imine).

  • Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to the desired secondary amine without affecting the aromatic ring.[7]

Controlling the stoichiometry and maintaining a low temperature during the addition of the reducing agent are critical to prevent over-methylation.[6]

Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Aldehyde Addition: To the stirred solution, add aqueous formaldehyde (37% solution, 1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours or until the reaction is complete by TLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding water (10 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]

    • Concentrate the filtrate in vacuo to yield the crude 3-fluoro-4-methoxy-N-methylaniline free base, often as an oil or low-melting solid.

Reagent and Stoichiometry Data
ReagentMolar Mass ( g/mol )Moles (Relative)Role
3-Fluoro-4-methoxyaniline141.151.0 eqSubstrate
Formaldehyde (37% aq.)30.031.2 eqC1 Source
Sodium Borohydride (NaBH₄)37.831.5 eqReducing Agent
Methanol32.04N/ASolvent

Part III: Hydrochloride Salt Formation

Mechanistic Rationale

Converting the final aniline product from its free base form to a hydrochloride salt serves several critical functions. The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding oily or low-melting free base. Furthermore, salt formation is an excellent final purification step, as the desired product often crystallizes out of solution, leaving impurities behind. The process is a simple acid-base reaction where the lone pair on the aniline nitrogen is protonated by hydrogen chloride.[5]

Experimental Protocol
  • Dissolution: Dissolve the crude 3-fluoro-4-methoxy-N-methylaniline free base in a suitable solvent like ethanol, isopropanol, or diethyl ether (10-15 mL per gram).[5]

  • Acidification: While stirring, bubble anhydrous hydrogen chloride (HCl) gas slowly through the solution.[5] Alternatively, add a solution of HCl in ethanol or diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will precipitate as a solid. Continue acidification until the solution is acidic (test with pH paper) and no further precipitation is observed.

  • Isolation and Purification:

    • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

    • Dry the product in a vacuum oven at a moderate temperature (40-50°C) to yield the pure 3-fluoro-4-methoxy-N-methylaniline hydrochloride salt.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8]

  • Reagent Hazards:

    • Anilines: Aniline derivatives are toxic and can be absorbed through the skin. Avoid direct contact.[9]

    • Formaldehyde: A known carcinogen and sensitizer. Handle with extreme care.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quench carefully.

    • Hydrogen Chloride (HCl): Highly corrosive. Use in a well-ventilated area and have an appropriate neutralization trap (e.g., a sodium hydroxide solution) for the gas outlet.[5]

  • Reaction Hazards: The catalytic hydrogenation step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure proper grounding and follow established safety protocols for hydrogenation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Nitro Reduction (Part I) Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh Pd/C catalyst. Ensure the system is leak-free and increase reaction time or pressure if necessary.
Low Yield in N-Methylation (Part II) Incomplete imine formation; Inefficient reduction.Allow more time for imine formation before adding NaBH₄. Ensure the quality and stoichiometry of the NaBH₄ are correct.
Presence of Tertiary Amine Impurity Over-methylation due to excess formaldehyde or elevated temperature.Use a controlled molar ratio of formaldehyde (1.1-1.2 eq). Maintain low temperature (0-5°C) during NaBH₄ addition.[6]
Product Fails to Precipitate (Part III) Product is too soluble in the chosen solvent; Insufficient HCl added.Add a less polar co-solvent (e.g., hexane or diethyl ether) to induce precipitation. Ensure the solution is fully saturated with HCl.
Product Discoloration Oxidation of the aniline.[9]Perform reactions under an inert atmosphere where possible. For the free base, purification by vacuum distillation or column chromatography can remove colored impurities.[9]

References

  • Synthesis of 4-fluoro-3-methoxyaniline . (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.). Google Patents.
  • Methylation of amines using formic acid via simple inorganic base catalysis . (n.d.). Chinese Chemical Letters. Retrieved from [Link]

  • 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987 . (n.d.). PubChem. Retrieved from [Link]

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts . (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Technical Application Note: Precision N-Acylation of 3-Fluoro-4-methoxy-N-methylaniline

Executive Summary & Scope This guide details the protocol for the N-acylation of 3-fluoro-4-methoxy-N-methylaniline with various acid chlorides. This specific aniline scaffold is a high-value pharmacophore found in tyros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide details the protocol for the N-acylation of 3-fluoro-4-methoxy-N-methylaniline with various acid chlorides. This specific aniline scaffold is a high-value pharmacophore found in tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets) and PROTAC linkers.

While the reaction follows a standard nucleophilic acyl substitution pathway, the presence of the N-methyl group combined with the electron-rich 4-methoxy substituent introduces specific challenges:

  • Amide Rotamerism: The resulting N-methyl amides frequently exhibit restricted rotation, complicating NMR interpretation.

  • Electronic Activation: The electron-donating methoxy group increases nucleophilicity but also susceptibility to oxidation.

  • Steric Factors: The secondary amine requires optimized base/solvent combinations to prevent stalled conversion with bulky acid chlorides.

This document provides two validated protocols (Anhydrous and Biphasic) and a guide to interpreting the complex NMR spectra often seen with these products.

Substrate Analysis & Mechanistic Insight[1]

Electronic & Steric Profile
  • Substrate: 3-Fluoro-4-methoxy-N-methylaniline.

  • Nucleophilicity: Enhanced. The para-methoxy group (+M effect) strongly donates electron density into the ring and nitrogen, outweighing the inductive withdrawal (-I) of the meta-fluorine.

  • Reactivity: The secondary amine (-NHMe) is more nucleophilic than its primary counterpart due to the inductive effect of the methyl group, but it is more sterically hindered.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitrogen lone pair attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating the protonated amide, which is neutralized by the base.

ReactionMechanism Substrate 3-Fluoro-4-methoxy- N-methylaniline Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack RCOCl Acid Chloride (R-COCl) RCOCl->Intermediate Product N-Acylated Product Intermediate->Product Cl- Elimination Salt Base·HCl Salt Intermediate->Salt Deprotonation Base Base (Scavenger) Base->Salt

Figure 1: Mechanistic pathway for the N-acylation of secondary anilines.

Experimental Protocols

Method A: Anhydrous Conditions (Standard)

Best for: Valuable intermediates, bulky acid chlorides, or moisture-sensitive reagents.

Reagents:

  • Substrate: 3-Fluoro-4-methoxy-N-methylaniline (1.0 equiv)

  • Reagent: Acid Chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous), 0.1 M – 0.2 M concentration.

  • Catalyst (Optional): DMAP (0.1 equiv) if reaction is sluggish.

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.

  • Dissolution: Add the aniline substrate and dissolve in anhydrous DCM.

  • Base Addition: Add TEA (or DIPEA) via syringe. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the acid chloride dropwise (neat or dissolved in minimal DCM) over 5–10 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30–50% EtOAc/Hexanes) or LCMS.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, simple acid chlorides (e.g., acetyl chloride), and "Green" chemistry requirements.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Acid Chloride (1.2 equiv)

  • Base: K₂CO₃ or Na₂CO₃ (2.0 equiv) dissolved in water.

  • Solvent: Ethyl Acetate (EtOAc) or THF mixed with water (1:1 ratio).

Protocol:

  • Setup: In a flask open to air (or loosely capped), dissolve the aniline in EtOAc.

  • Base Addition: Add the aqueous K₂CO₃ solution. The mixture will be biphasic.

  • Acylation: Add the acid chloride dropwise to the vigorously stirring mixture at RT (or 0 °C if very reactive).

  • Reaction: Stir vigorously for 1–3 hours. The base neutralizes HCl in the aqueous phase, driving the reaction.

  • Workup: Separate layers. Extract aqueous layer with EtOAc. Wash organics with brine and dry over MgSO₄.[1]

  • Purification: Often yields clean product after concentration; recrystallize from EtOH/Heptane if necessary.

Critical Analysis: The "Rotamer" Trap

A common pitfall when analyzing N-methyl anilides is the observation of "doubled" peaks in ¹H and ¹C NMR.

  • Cause: The amide bond (N-C=O) has partial double-bond character, creating a high barrier to rotation.

  • Observation: You will likely see two sets of signals for the N-methyl group, the methoxy group, and the aromatic protons.

  • Verification:

    • Ratio: The peaks usually appear in a defined ratio (e.g., 2:1 or 3:1) depending on the steric bulk of the 'R' group.

    • Variable Temperature (VT) NMR: Heating the NMR sample (e.g., to 50–80 °C in DMSO-d6) will cause the peaks to coalesce into single sharp signals, confirming they are rotamers and not impurities.

Workflow Visualization

Workflow Start Start: 3-Fluoro-4-methoxy- N-methylaniline Choice Select Method Start->Choice MethodA Method A: Anhydrous DCM / TEA / 0°C Choice->MethodA Sensitive/Bulky MethodB Method B: Biphasic EtOAc / aq. K2CO3 Choice->MethodB Robust/Scale-up Monitor Monitor (TLC/LCMS) Check for SM disappearance MethodA->Monitor MethodB->Monitor Workup Workup Wash: NaHCO3 -> 1M HCl -> Brine Monitor->Workup Analysis NMR Analysis *Check for Rotamers* Workup->Analysis End Final Product N-(3-fluoro-4-methoxyphenyl)- N-methylamide Analysis->End

Figure 2: Decision tree and workflow for synthesis and purification.

Quantitative Data & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are fresh/distilled. Use Method A with dry solvents.
No Reaction Steric HindranceAdd catalyst (DMAP 10 mol%). Heat to reflux (DCM or DCE).
Multiple Spots on TLC Rotamers (likely) or C-acylation (rare)Run 2D NMR (HSQC/HMBC) or VT-NMR. C-acylation is rare without Lewis acids.
Dark Coloration Oxidation of AnilineDegas solvents.[2] Perform reaction under Argon/Nitrogen.

References

  • BenchChem. Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline. (General N-methyl aniline acylation protocols). Link

  • Sigma-Aldrich. 4-Fluoro-3-methoxy-N-methylaniline Product Page. (Physical properties and safety data). Link

  • Ossila. 3-Fluoro-p-anisidine (3-Fluoro-4-methoxyaniline) Technical Data.[3][4] (Precursor reactivity and applications).[4][5][6] Link

  • Thieme Connect. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (Synthesis 2023).[7] (Demonstrates reactivity of fluoro-phenoxy-N-methyl picolinamide intermediates). Link

  • OpenStax. Chemistry of Acid Halides – Fundamentals of Organic Chemistry. (Foundational mechanism of aminolysis). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-4-methoxy-N-methylaniline

The following technical support guide addresses the purification of 3-fluoro-4-methoxy-N-methylaniline (CAS: 1096989-82-0). This guide is structured for researchers requiring high-purity intermediates for SAR (Structure-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification of 3-fluoro-4-methoxy-N-methylaniline (CAS: 1096989-82-0). This guide is structured for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies or API synthesis.

Status: Operational Agent: Senior Application Scientist Ticket Subject: Removal of Impurities (Regioisomers, Precursors, and Over-methylation products)

Triage & Diagnosis: Identify Your Impurity Profile

Before initiating purification, you must identify the specific contaminants. The purification strategy changes based on whether you are fighting unreacted starting material or over-methylated byproducts.[1]

Q: How do I distinguish between the N-methyl product and its common impurities using NMR?

A: The N-methyl group is your diagnostic handle. Use 1H NMR (CDCl3) to check the integration of the methyl protons attached to the nitrogen.

CompoundStructure TypeDiagnostic Signal (approx.

ppm)
Multiplicity
3-Fluoro-4-methoxyaniline Primary Amine (Precursor)

3.5 - 5.0 (Broad)
Singlet (

), exchangeable
3-Fluoro-4-methoxy-N-methylaniline Secondary Amine (Target)

2.80 - 2.85
Singlet (

)
3-Fluoro-4-methoxy-N,N-dimethylaniline Tertiary Amine (Over-methylated)

2.90 - 3.00
Singlet (

)

Note: The fluorine atom at position 3 will split aromatic protons, creating complex coupling patterns. Focus on the aliphatic region for purity assessment.

Strategic Purification Protocols

Scenario A: The "Schiff Base" Trick (Removing Primary Amine Precursor)

Issue: Your sample contains 5–15% unreacted 3-fluoro-4-methoxyaniline (Primary amine). Why standard methods fail: The polarity difference between the primary and secondary amine is often insufficient for easy flash chromatography separation without tailing. The Solution: Chemically modify the impurity in situ to alter its retention time.

Protocol:

  • Dissolve your crude mixture in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Add 1.1 equivalents of Benzaldehyde relative to the primary amine impurity (calculate via NMR integration).

  • Add a catalytic amount of Acetic Acid (1-2 drops) and MgSO4 (to sequester water).

  • Stir at room temperature for 30–60 minutes.

    • Mechanism: The primary amine reacts with benzaldehyde to form an imine (Schiff base). The secondary amine (your product) cannot form an imine.

  • Filter off MgSO4 and concentrate.

  • Run Flash Chromatography: The imine is significantly less polar (moves faster) or degrades on silica, creating a massive

    
     between the impurity and your N-methyl product.
    
Scenario B: Flash Chromatography (The Gold Standard)

Issue: General purification or removal of N,N-dimethyl impurities. Critical Requirement: Anilines interact strongly with the acidic silanol groups on silica gel, causing severe peak tailing and poor resolution. You must neutralize the silica.

Optimized Solvent System:

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     70:30).
    
  • Modifier: 1% Triethylamine (TEA) added to the mobile phase.

Step-by-Step:

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of Hexane containing 1% TEA. This deactivates acidic sites.

  • Loading: Load the sample as a liquid injection (DCM) or dry load on Celite. Avoid loading in pure EtOAc.

  • Elution Order (Typical):

    • N,N-Dimethyl impurity (Least Polar - Elutes First).

    • N-Methyl Product (Target - Middle).

    • Primary Amine (Most Polar - Elutes Last).

Scenario C: Vacuum Distillation (Scale > 10g)

Issue: Large scale purification where chromatography is cost-prohibitive. Feasibility: Only viable if the N,N-dimethyl impurity is <5%. Boiling points are close.[2][3]

  • Estimated BP:

    
    130–140°C at 10 mmHg.
    
  • Setup: Short-path distillation head with a Vigreux column.

  • Warning: Anilines oxidize rapidly at high temperatures. Ensure a strict

    
     or Argon atmosphere.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your specific impurity profile.

PurificationWorkflow Start Crude 3-Fluoro-4-methoxy-N-methylaniline Analysis 1. Analyze Impurity Profile (NMR/LCMS) Start->Analysis Decision Dominant Impurity? Analysis->Decision Primary Primary Amine (Starting Material) Decision->Primary Unreacted SM Tertiary Tertiary Amine (Over-methylated) Decision->Tertiary Dimethylated Colored Oxidation/Color (Black/Brown) Decision->Colored Oligomers Schiff Method A: Schiff Base Derivatization (Benzaldehyde treatment) Primary->Schiff High Purity Req Flash Method B: Flash Chromatography (Hex/EtOAc + 1% TEA) Primary->Flash Standard Req Tertiary->Flash Best Separation Colored->Flash Fine Removal Distill Method C: Vacuum Distillation (If >10g scale) Colored->Distill Bulk Removal Schiff->Flash Final Pure Product (Store under Argon, 4°C) Flash->Final Distill->Final

Caption: Decision tree for selecting purification method based on impurity type. Green nodes indicate recommended chemical/chromatographic interventions.

Frequently Asked Questions (FAQs)

Q: My product turned reddish-brown overnight. Is it ruined? A: Likely not. Anilines are electron-rich and prone to surface oxidation, forming "aniline black" type oligomers. This is often just a trace impurity (<1%) causing intense coloration.

  • Fix: Dissolve in ether/DCM and pass through a small pad of activated charcoal or a short silica plug.

  • Prevention: Store the purified oil/solid under Argon at 4°C, protected from light.

Q: Can I use acid-base extraction to separate the N-methyl from the N,N-dimethyl impurity? A: No. Both the secondary and tertiary amines are basic. While there are slight pKa differences (fluorine reduces basicity via induction), they are not sufficient for a clean separatory funnel extraction. You will lose significant yield trying to find the "pH sweet spot." Chromatography is far superior.

Q: Why does the fluorine atom matter for purification? A: The fluorine at position 3 is an Electron Withdrawing Group (EWG).

  • Reduced Basicity: It lowers the pKa of the aniline nitrogen compared to non-fluorinated anisidines.[4] This means the compound elutes faster on silica (less interaction with silanols) than its non-fluorinated counterpart.

  • Coupling: It complicates NMR interpretation. Do not mistake F-coupling for impurity peaks.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for general aniline purification protocols).

  • BenchChem Technical Data . Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline (Analogous chemistry). Accessed 2025.[1]

  • Separation of Amines . Org.[5] Synth. Coll. Vol. 4, p.5 (1963). (Classic references for Hinsberg/Schiff base separation strategies).

  • Sigma-Aldrich Product Specification . 4-Fluoro-3-methoxy-N-methylaniline.

Sources

Optimization

Technical Support Center: 3-Fluoro-4-methoxy-N-methylaniline HCl

The following technical guide addresses the stability, solubility, and handling of 3-fluoro-4-methoxy-N-methylaniline Hydrochloride (HCl) . This document is designed for researchers requiring high-fidelity data for assay...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 3-fluoro-4-methoxy-N-methylaniline Hydrochloride (HCl) . This document is designed for researchers requiring high-fidelity data for assay development and medicinal chemistry applications.

Compound Identity

  • Chemical Name: 3-Fluoro-4-methoxy-N-methylaniline hydrochloride

  • Core Structure: Aniline derivative with N-methyl, 3-fluoro, and 4-methoxy substitutions.[1]

  • Class: Electron-rich aromatic amine salt.

  • Primary Liability: Oxidative degradation (air/light sensitivity) and pH-dependent instability.

Part 1: Critical Handling & Storage

Q: What is the shelf-life of the solid state vs. solution?

  • Solid State: Stable for >2 years if stored at -20°C , desiccated, and protected from light. The HCl salt form significantly retards oxidation compared to the free base by protonating the nitrogen lone pair, reducing electron density on the ring.

  • In Solution: Highly variable.

    • Water/Acidic Buffer: Stable for 24–48 hours at 4°C.

    • DMSO: Stable for ~1 week at -20°C; prone to freeze-thaw degradation.

    • Neutral/Basic Buffer:Unstable. Half-life may be <4 hours due to deprotonation and subsequent oxidation.

Q: My compound turned from off-white to pink/brown. Is it still usable? A: No. A color change to pink, brown, or black indicates the formation of quinone-imines or azo-dimers via oxidative coupling. Even trace oxidation (undetectable by standard LC-UV) can act as a radical initiator, accelerating further degradation. Discard and prepare fresh.

Part 2: Solubility & Solution Preparation

The HCl salt improves aqueous solubility but requires careful pH management to maintain stability.

Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
Water (Deionized) High (>20 mg/mL)Low (Acidic pH)Preferred for immediate use.
DMSO High (>50 mg/mL)ModerateUse for stock solutions. Store at -80°C.
Ethanol/Methanol ModerateModerateAvoid long-term storage (nucleophilic solvent).
PBS (pH 7.4) Low to ModerateHigh Avoid for stock. Only use for final dilution.
Acetone ModerateCritical DO NOT USE. Reacts to form aminals/iminium ions.
Protocol: Preparation of a Stable Stock Solution (10 mM)
  • Weighing: Weigh the HCl salt rapidly. The compound is hygroscopic; absorbed water accelerates hydrolysis.

  • Solvent Choice: Use anhydrous DMSO or Water (acidified with 0.1% Formic Acid) .

    • Why Acid? Keeping the pH < 4 ensures the amine remains protonated (

      
      ), preventing the lone pair from engaging in oxidative radical chemistry.
      
  • Dissolution: Vortex gently. Do not sonicate for prolonged periods (heat promotes degradation).

  • Storage: Aliquot immediately into amber vials. Flash freeze in liquid nitrogen if storing for >1 week.

Part 3: Mechanisms of Instability

Understanding why the compound degrades allows you to prevent it. The primary driver is the electron-rich nature of the aniline ring, further activated by the methoxy group.

Degradation Pathway Diagram

G Start 3-Fluoro-4-methoxy-N-methylaniline (Protonated Salt) FreeBase Free Base Form (Deprotonated) Start->FreeBase pH > pKa (~4.5) Neutralization Radical Anilino Radical Cation FreeBase->Radical Oxidation (O2/Light) -e- Demethyl Demethylated Product (Primary Aniline) FreeBase->Demethyl Enzymatic/Oxidative N-Dealkylation Dimer Azo/Hydrazine Dimers (Colored) Radical->Dimer Coupling Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone Oxidation

Figure 1: Oxidative degradation cascade triggered by deprotonation (pH shift) and exposure to air/light.

Part 4: Troubleshooting Guide

Scenario 1: LC-MS shows a peak at [M-14].

  • Diagnosis: N-Demethylation .

  • Cause: Oxidative cleavage of the N-methyl group. This often occurs in DMSO stocks stored at room temperature or exposed to light.

  • Fix: Store stocks at -80°C. Ensure amber vials are used.

Scenario 2: LC-MS shows a peak at [M+16].

  • Diagnosis: N-Oxide Formation or Ring Hydroxylation .

  • Cause: Reaction with dissolved oxygen or peroxides in aged solvents (especially PEG or ethers).

  • Fix: Use degassed solvents.[2] Avoid ether-based solvents. Add an antioxidant (e.g., 1 mM Ascorbic Acid) if the assay tolerates it.

Scenario 3: Precipitation upon dilution into assay buffer.

  • Diagnosis: Free Base Crash-out .

  • Cause: The HCl salt is soluble, but diluting into pH 7.4 buffer deprotonates the amine, generating the neutral free base which has poor aqueous solubility.

  • Fix: Keep the final DMSO concentration >1% (if tolerated) or ensure the final concentration is below the solubility limit of the free base (likely <100 µM).

Part 5: Analytical Verification

Do not rely solely on visual inspection. Use this HPLC method to verify purity before critical assays.

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the analyte on-column).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Note: The HCl salt will elute as the protonated cation. If you use a high pH mobile phase (e.g., Ammonium Bicarbonate), retention time will shift significantly, and on-column degradation may occur.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23558987, 4-fluoro-3-methoxy-N-methylaniline. Retrieved March 6, 2026, from [Link]

  • Leresche, J. E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Journal of Physical Chemistry A. Retrieved March 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 3-Fluoro-4-Methoxy-N-Methylaniline

[1] Ticket ID: OX-456-PREV Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: OX-456-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Prevention of oxidative degradation in electron-rich aniline derivatives.

Executive Summary: The "Electron-Rich" Trap[1]

You are encountering instability with 3-fluoro-4-methoxy-N-methylaniline because this molecule is structurally predisposed to oxidation.[1] While the fluorine atom provides a slight deactivating inductive effect ($ -I


 +M $) of the methoxy group  and the N-methyl amine .[1]

These donating groups elevate the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential.[1] In the presence of atmospheric oxygen, light, or trace metals, the molecule readily loses an electron to form a reactive radical cation.[1] This initiates a cascade leading to colored impurities (pink/brown quinone imines) and polymerization.[1]

The Golden Rule: The only permanent solution is to remove the electron density from the nitrogen lone pair by protonation (salt formation) .

Oxidation Mechanism & Visual Analysis

To prevent the issue, you must understand the enemy. The color change you observe (colorless


 pink 

dark brown) is due to the formation of highly conjugated quinoid species.[1]
Figure 1: The Oxidation Cascade

OxidationPathway cluster_legend Key Aniline 3-Fluoro-4-methoxy- N-methylaniline (Colorless) Radical Radical Cation [Ar-NH-Me]•+ Aniline->Radical O2 / Light / Metal (- 1e-) Dimer Hydrazo/Azo Dimers Radical->Dimer Coupling Quinone Quinone Imine (Pink/Brown Species) Radical->Quinone Further Oxidation (- 2H+, -1e-) Legend Red Arrow = Irreversible Oxidation Step

Caption: The pathway from stable free base to colored quinone imine impurities. Note that the radical cation formation is the rate-determining step driven by electron density.

Troubleshooting Guide (FAQ)

Sector A: Storage & Handling[5][6][7]

Q: My sample turned pink overnight in the fridge. Is it ruined? A: Not necessarily. The pink color is intense (high extinction coefficient), meaning even


 impurity can stain the bulk material.[1]
  • Immediate Action: Check the purity via LC-MS or NMR. If purity is

    
    , perform a Charcoal Filtration  (see Module 4) or convert to a salt immediately.[1]
    
  • Root Cause: The fridge likely has moisture or the vial was not purged with Argon. Cold slows oxidation but does not stop it if oxygen is present.

Q: Can I store it as a solution in DMSO or Methanol? A: Avoid this. Protic solvents (Methanol) and oxidizable solvents (DMSO) can accelerate degradation.[1]

  • Best Practice: Store as a solid . If solution storage is mandatory, use anhydrous Toluene or Dichloromethane (degassed) and store at -20°C.[1]

Q: I need to weigh out small amounts frequently. How do I stop degradation during handling? A:

  • Stop using metal spatulas. Trace iron/nickel can catalyze the radical formation. Use glass or ceramic tools.

  • Use the "Sub-aliquot" method. Do not thaw the main bottle repeatedly. Aliquot the material into single-use vials under an inert atmosphere once, then store them frozen.

Sector B: Reaction Optimization

Q: The coupling reaction yield is low, and the mixture turns black. A: The oxidant (air) is competing with your electrophile.

  • Solution: You must sparge your solvents, not just flush the headspace. (See Protocol B).

  • Additive: Add 1-2 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture if the chemistry permits. These act as radical scavengers.

Technical Protocols

Protocol A: Conversion to Hydrochloride Salt (The "Forever" Fix)

This is the most effective stabilization method.[1] The salt form is shelf-stable for years.

Reagents:

  • 3-Fluoro-4-methoxy-N-methylaniline (Free Base)[1]

  • 4M HCl in Dioxane (or Diethyl Ether)

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)[1]

Procedure:

  • Dissolution: Dissolve the aniline (1.0 eq) in a minimal amount of anhydrous Diethyl Ether or MTBE. Cool to 0°C in an ice bath.

  • Acidification: Dropwise, add HCl in Dioxane (1.1 eq) with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

  • Precipitation: Stir for 15 minutes at 0°C.

  • Filtration: Filter the solid under a blanket of Nitrogen (using a Schlenk frit or rapid vacuum filtration).

  • Washing: Wash the cake

    
     with cold anhydrous ether to remove any unreacted free base or oxidized impurities.
    
  • Drying: Dry under high vacuum (

    
     mbar) for 4 hours. Store in a desiccator.
    
Protocol B: Proper Solvent Degassing (Sparging)

Simply blowing nitrogen over the top of a flask is insufficient for electron-rich anilines.[1]

  • Setup: Use a long needle connected to an Argon/Nitrogen line.

  • Insertion: Submerge the needle tip to the bottom of the solvent vessel.

  • Flow: Adjust gas flow until you see a vigorous stream of bubbles ("rolling boil").

  • Duration:

    • < 100 mL: 10-15 minutes.

    • 500 mL: 30-45 minutes.

  • Seal: Withdraw the needle while simultaneously sealing the vessel with a septum.

Purification & Recovery Workflow

If your material is already oxidized (brown/black oil), follow this logic gate to recover it.[1]

Figure 2: Purification Decision Matrix

PurificationTree Start Start: Oxidized Material (Brown/Black) PurityCheck Check Purity (LC-MS/NMR) Start->PurityCheck HighPurity Purity > 90% (Surface Oxidation) PurityCheck->HighPurity LowPurity Purity < 90% (Deep Oxidation) PurityCheck->LowPurity Charcoal Activated Charcoal Treatment (Reflux in Toluene -> Filter) HighPurity->Charcoal AcidBase Acid/Base Extraction 1. Dissolve in EtOAc 2. Extract into 1M HCl 3. Wash Organic (Discard) 4. Basify Aqueous -> Extract back LowPurity->AcidBase SaltForm Convert to HCl Salt (See Protocol A) Charcoal->SaltForm AcidBase->SaltForm If colorless Distillation Kugelrohr Distillation (High Vac, Low Temp) AcidBase->Distillation If still colored Distillation->SaltForm

Caption: Decision tree for recovering oxidized aniline. Acid/Base extraction is the most robust method for removing neutral quinone impurities.

Stability Data Summary

ConditionFree Base StabilityHCl Salt StabilityRecommendation
Benchtop (Air, 25°C) < 24 Hours (Turns Pink)> 6 MonthsNever store free base on bench.[1]
Fridge (4°C, Dark) 1-2 Weeks> 1 YearAcceptable for short-term salt storage.[1]
Freezer (-20°C, Argon) 1-3 Months> 2 YearsStandard for Free Base.[1]
Solution (DMSO, 25°C) < 6 HoursN/APrepare solutions immediately before use.[1]

References

  • Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[1] Amine oxidation and the chemistry of quinone imines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1][2]

  • Google Patents. (2013).[1] Process for the purification of aromatic amines (US8455691B2).[1] Retrieved from

Sources

Optimization

hygroscopic nature of 3-fluoro-4-methoxy-N-methylaniline hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of handling halogenated, methoxy-substituted aniline hydrochlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of handling halogenated, methoxy-substituted aniline hydrochlorides.

3-Fluoro-4-methoxy-N-methylaniline hydrochloride is a highly valuable building block in pharmaceutical synthesis, but its hydrochloride salt form renders it inherently hygroscopic and susceptible to aerial oxidation. If mishandled, it will rapidly absorb atmospheric moisture, leading to weighing inaccuracies, catalyst poisoning, and compound degradation.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative insights to ensure the stoichiometric fidelity and reproducibility of your downstream syntheses.

Diagnostic Workflow

G Start Visual Inspection of 3-Fluoro-4-methoxy-N-methylaniline HCl Check Appearance? Start->Check Good White/Off-White Free-Flowing Powder Check->Good Pass Bad Yellow/Brown or Clumpy/Wet Check->Bad Fail Weigh Transfer to Glovebox (Ar/N2 Atmosphere) Good->Weigh KF Karl Fischer Titration (Check Water Content) Bad->KF Proceed Proceed to Synthesis Weigh->Proceed Decision Water > 1%? KF->Decision Dry Vacuum Drying (w/ P2O5 at 40°C) Decision->Dry Yes, but no severe oxidation Discard Discard Batch (Severe Oxidation) Decision->Discard Yes, + dark color Dry->KF Re-test

Diagnostic workflow for handling hygroscopic 3-fluoro-4-methoxy-N-methylaniline HCl.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my batch of 3-fluoro-4-methoxy-N-methylaniline hydrochloride turn into a sticky, discolored paste over time? A1: This represents a dual-factor degradation driven by hygroscopicity followed by oxidation. Amine hydrochlorides inherently absorb atmospheric moisture due to the highly polar nature of their ionic lattice[1]. Once moisture is absorbed, it creates a localized aqueous microenvironment. This moisture accelerates the oxidation of the electron-rich aniline core (further destabilized by the electron-donating methoxy group) when exposed to air and light, leading to the formation of dark-colored impurities[2][3].

Q2: How does this moisture content specifically impact my cross-coupling or amidation reactions? A2: Unquantified moisture introduces two critical failure modes in downstream synthesis:

  • Stoichiometric Error: Water adds mass. If your highly hygroscopic powder has absorbed 5% water by weight, weighing 100 mg means you are only delivering 95 mg of the active intermediate. This throws off your equivalent ratios, leaving unreacted starting materials.

  • Catalyst Poisoning & Hydrolysis: In sensitive downstream reactions (e.g., Buchwald-Hartwig aminations or acyl chloride couplings), excess water will rapidly quench electrophiles or poison transition metal catalysts, leading to drastically reduced yields and complex purification profiles.

Section 2: Quantitative Impact of Humidity

To illustrate the causality between storage conditions and compound integrity, the following table summarizes the impact of relative humidity (RH) on the water uptake and purity of aniline hydrochloride derivatives over a 7-day period.

Relative Humidity (RH)Storage ConditionWater Uptake (wt% at Day 7)Purity (HPLC area % at Day 7)Physical State
< 5% (Glovebox) Sealed, Dark< 0.1%> 99.5%Free-flowing white powder
45% (Ambient) Open, Dark4.2%97.8%Clumpy, off-white solid
75% (High Humidity) Open, Light12.5%< 92.0%Sticky, brown/dark paste

Section 3: Self-Validating Experimental Protocols

Protocol A: Precision Weighing & Handling (Inert Atmosphere)

Objective: Prevent moisture absorption during the transfer of the hygroscopic salt. Causality: Using a glovebox ensures the ambient humidity remains below 1 ppm, preventing the ionic lattice from nucleating water droplets and initiating degradation[2].

  • Preparation: Transfer the sealed stock bottle of 3-fluoro-4-methoxy-N-methylaniline hydrochloride, a tared reaction vial, and a clean micro-spatula into the glovebox antechamber.

  • Purging: Cycle the antechamber with inert gas (Argon or Nitrogen) at least three times to thoroughly evacuate atmospheric oxygen and moisture.

  • Weighing: Inside the main chamber, open the compound bottle. The solid should be free-flowing. Accurately weigh the required mass directly into the tared reaction vial.

  • Sealing: Securely seal the reaction vial with a PTFE-lined septum cap before removing it from the glovebox. Tightly re-seal the stock bottle and wrap the cap with Parafilm for long-term storage.

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

Objective: Accurately determine the water content of a suspected compromised batch to validate if it is fit for use.

  • Solvent Preparation: Add 40 mL of dry, analytical-grade methanol to the KF titration vessel. Titrate the solvent to a stable, dry baseline.

  • Sample Introduction: Rapidly transfer ~50 mg of the 3-fluoro-4-methoxy-N-methylaniline hydrochloride into the vessel to minimize ambient exposure. Input the exact mass into the titrator.

  • Titration: Run the volumetric or coulometric titration until the endpoint is reached.

  • Validation: If the water content exceeds 1.0%, the batch must be dried (see Protocol C) before use in moisture-sensitive reactions.

Protocol C: Desiccation and Recovery

Objective: Remove absorbed water without inducing thermal degradation. Causality: Heating aniline hydrochlorides in the presence of water and air can cause hydrolysis or accelerated oxidation, generating toxic and corrosive fumes[4]. Vacuum drying at mild temperatures shifts the equilibrium to vaporize water without thermal stress.

  • Setup: Place the clumpy/wet compound in a wide Petri dish to maximize the surface area for evaporation.

  • Desiccant: Place the dish inside a vacuum desiccator alongside a secondary dish containing Phosphorus Pentoxide (

    
    ) or freshly activated molecular sieves.
    
  • Vacuum: Apply high vacuum (< 1 mbar) at ambient temperature (do not exceed 40°C) for 24 hours.

  • Verification: Re-test the dried powder via KF Titration (Protocol B).

    • Note: If the compound remains dark brown after drying, irreversible oxidation has occurred. The batch should be discarded or subjected to rigorous recrystallization.

References

  • Why do researchers use aniline more than aniline hydrochloride? Source: ResearchGate URL:[Link]

  • ANILINE HYDROCHLORIDE: PHYSICAL STATE; APPEARANCE Source: International Chemical Safety Cards (ITCILO) URL:[Link]

  • ICSC 1013 - ANILINE HYDROCHLORIDE Source: Inchem.org URL:[Link]

Sources

Troubleshooting

recrystallization solvents for 3-fluoro-4-methoxy-N-methylaniline HCl

Technical Support Center: Purification of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Case ID: REC-3F4M-HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

Case ID: REC-3F4M-HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Query: "What are the optimal recrystallization solvents for 3-fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1096989-82-0 / Free base related CAS: 904321-01-3)?"

Technical Context: This compound is a secondary aniline salt, commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. As a hydrochloride salt of a secondary amine, it exhibits distinct solubility characteristics compared to its free base form.

  • Nature: Ionic solid (Salt).

  • Key Impurities: Unreacted primary aniline (3-fluoro-4-methoxyaniline), tertiary amine side-products (N,N-dimethyl), and oxidative degradation products (colored tars).

  • Critical Challenge: N-alkyl aniline salts are prone to "oiling out" (phase separating as a liquid rather than crystallizing) due to their lower melting points and amphiphilic nature compared to primary aniline salts.

Solvent Selection Matrix

The following solvent systems are ranked by success rate for N-methylaniline hydrochloride salts.

RankSolvent SystemMechanismBest For...
1 (Gold Standard) Isopropanol (IPA) Temperature-dependent solubilityBalancing yield and purity. IPA often prevents "oiling out" better than ethanol.
2 (Anti-Solvent) Ethanol + Ethyl Acetate Polarity differentialRemoving non-polar organic impurities (which stay in EtOAc).
3 (High Purity) Methanol + MTBE High solubility / Low solubility precipitantCompounds that are stubborn/insoluble in IPA. MTBE is a safer alternative to diethyl ether.
4 (Desalting) Water (acidified) Ionic strength modulationRemoving inorganic salts (NaCl) if the crude was generated via aqueous workup.

Detailed Experimental Protocols

Protocol A: The "Standard" Isopropanol Method

Recommended as the first-line attempt due to operational simplicity.

  • Preparation: Place the crude 3-fluoro-4-methoxy-N-methylaniline HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to near-boiling (approx. 80°C).

    • Checkpoint: If the solid does not dissolve, add more IPA in small increments (1 mL/g) until a clear solution is obtained.

  • Filtration (Optional): If insoluble black specks remain (inorganic salts or charcoal), perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not rush this step. Rapid cooling promotes oiling out.

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white crystals via vacuum filtration. Wash with cold IPA or cold 1:1 IPA/Hexane.

Protocol B: The Anti-Solvent Method (Ethanol/Ethyl Acetate)

Use this if Protocol A yields poor recovery or if the impurities are highly non-polar.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (absolute) .

  • Precipitation: While keeping the solution hot (but not boiling), slowly add Ethyl Acetate dropwise.

  • Endpoint: Stop adding Ethyl Acetate the moment a faint, persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 2-3 drops of hot Ethanol to make the solution clear again.

  • Crystallization: Allow to cool slowly. The salt should crystallize out, leaving non-polar impurities in the mother liquor.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing. What do I do?

  • Cause: The temperature dropped too fast, or the solvent polarity is not optimal.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of the pure product if available. If not, scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation. Alternatively, switch to Protocol A (IPA) as ethanol tends to promote oiling in N-alkyl anilines.

Q2: The product is colored (brown/pink) even after recrystallization.

  • Cause: Oxidation of the aniline moiety.

  • Fix: Perform the recrystallization with Activated Charcoal .

    • Add activated charcoal (5-10 wt%) to the hot solution.

    • Stir for 5-10 minutes.

    • Hot filter immediately to remove the charcoal.

    • Proceed with crystallization.[1][2][3][4][5][6][7] Note: Ensure the solution is acidic (add 1-2 drops of conc. HCl) to prevent free-base oxidation.

Q3: The yield is very low.

  • Cause: The compound is too soluble in the chosen alcohol.

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and cool again to obtain a "second crop." Alternatively, use a higher ratio of anti-solvent (Ethyl Acetate or MTBE) in Protocol B.

Process Logic Visualization

The following diagram illustrates the decision pathway for purifying this specific aniline salt.

Recrystallization_Workflow Start Crude 3-fluoro-4-methoxy- N-methylaniline HCl Solubility_Check Solubility Check: Dissolve in hot IPA Start->Solubility_Check Dissolves Fully Dissolves? Solubility_Check->Dissolves Protocol_A Protocol A: Slow Cool to RT -> Ice Bath Dissolves->Protocol_A Yes Protocol_B Protocol B (Anti-Solvent): Dissolve in min. EtOH, add EtOAc until cloudy Dissolves->Protocol_B No (Too insoluble) Oiling_Out Issue: Oiling Out? Protocol_A->Oiling_Out Protocol_B->Oiling_Out Reheat_Seed Reheat + Seed/Scratch or Add more solvent Oiling_Out->Reheat_Seed Yes Color_Issue Issue: Colored Impurities? Oiling_Out->Color_Issue No Reheat_Seed->Protocol_A Charcoal Add Activated Charcoal -> Hot Filtration Color_Issue->Charcoal Yes Final Pure Crystalline Solid Color_Issue->Final No Charcoal->Final

Caption: Decision tree for solvent selection and troubleshooting common purification issues.

References

  • BenchChem Technical Support. (2025).[2][8][9] Recrystallization of Substituted Anilines: Protocols and Troubleshooting. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ChemicalBook. (2026). 3-Fluoro-4-methoxyaniline Properties and Safety Data. Retrieved from [10]

  • Sigma-Aldrich. (n.d.).[11] Purification of Organic Hydrochloride Salts. Retrieved from

Sources

Optimization

N-Methylation Crisis Center: Troubleshooting Over-Alkylation

Senior Application Scientist: Dr. Aris Thorne Department: Synthetic Methodology & Process Optimization Introduction Welcome to the N-Methylation Crisis Center.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Synthetic Methodology & Process Optimization

Introduction

Welcome to the N-Methylation Crisis Center. If you are here, you are likely staring at an LC-MS trace dominated by M+28 (dimethyl) or M+42 (trimethyl/quaternary) peaks when you only wanted M+14 (monomethyl).

The transformation of a primary amine (


) to a secondary amine (

) using methyl iodide (MeI) is deceptively simple on paper but kinetically treacherous in the flask. This guide abandons the "add reagent and pray" approach in favor of mechanistically grounded protocols designed to arrest the reaction at the desired stage.
Part 1: The Diagnostic Unit (Why is this happening?)
Q: Why does my reaction run away to the quaternary salt?

A: The Product is a Better Nucleophile than the Reactant. In a standard


 reaction with an alkyl halide, the introduction of an electron-donating alkyl group (Methyl) increases the electron density on the nitrogen atom via the inductive effect (+I).
  • Primary Amine (

    
    ):  Moderately nucleophilic.
    
  • Secondary Amine (

    
    ): More nucleophilic than the primary amine. It reacts with remaining MeI faster than the starting material does.
    
  • Tertiary Amine (

    
    ):  Highly nucleophilic.
    
  • Quaternary Salt (

    
    ):  The thermodynamic sink.
    

This creates a "runaway train" effect. Unless you chemically block this cycle, statistical mixtures are inevitable.

Visualizing the Problem:

MethylationRunaway Start Primary Amine (R-NH2) Step1 Secondary Amine (R-NHMe) *More Nucleophilic* Start->Step1 + MeI (k1) Step2 Tertiary Amine (R-NMe2) Step1->Step2 + MeI (k2 > k1) End Quaternary Salt (R-NMe3+) *Dead End* Step2->End + MeI (k3)

Figure 1: The Kinetic Cascade of N-Methylation. Note that k2 (rate of second addition) is often faster than k1, leading to immediate over-alkylation.

Part 2: Protocol Unit A (The Chemical Brakes)
Q: How do I guarantee mono-methylation?

A: Switch to Reductive Amination. If your substrate tolerates reducing agents, stop using Methyl Iodide. Direct alkylation is the wrong tool for mono-methylation.[1] Reductive amination is self-limiting because the intermediate (imine/iminium) cannot react further once reduced.[2]

The Strategy:

  • Condense amine with Formaldehyde (

    
    ) to form a hemiaminal/imine.[3]
    
  • Reduce in situ with a hydride source.

  • Why it stops: The resulting secondary amine (

    
    ) cannot form another imine with formaldehyde (requires two active protons for neutral imine, or forms a charged iminium species that is sterically hindered).
    

Comparative Data: Reducing Agents

ReagentStrengthpH ToleranceToxicityRecommendation
NaBH(OAc)₃ MildAcidic/NeutralLowGold Standard
NaBH₃CN MildpH 5-7High (Cyanide) Legacy use only
NaBH₄ StrongBasic onlyLowToo messy for selectivity

Standard Operating Procedure: Mono-Methylation via STAB (Sodium Triacetoxyborohydride)

  • Setup: Dissolve Primary Amine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Carbonyl Addition: Add Formaldehyde (37% aq. solution, 1.1 equiv).

  • Reductant Addition: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Tip: If the amine is a salt (HCl), add 1.0 equiv of TEA to free-base it first.

  • Reaction: Stir at Room Temp for 2–4 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    

Mechanism Note: NaBH(OAc)₃ is sterically bulky and electron-deficient, making it less reactive toward the aldehyde itself and highly selective for the protonated iminium ion formed in situ [1].

Part 3: Protocol Unit B (Direct Alkylation Mitigation)
Q: I cannot use reducing agents (sensitive functional groups). I must use an alkyl halide. What now?

A: Utilize the "Cesium Effect" or Temporary Protection.

If you are forced to use alkyl halides, you must suppress the nucleophilicity of the product or use solubility constraints.

Method 1: The Cesium Effect Using Cesium Carbonate (


) in DMF promotes mono-alkylation.[4] The large Cesium cation forms a "loose" ion pair with the amide anion, and the specific solubility profile in DMF prevents the poly-alkylation runaway often seen with 

or NaH [2].

Protocol (Cesium-Promoted Alkylation):

  • Solvent: Anhydrous DMF (Critical).

  • Stoichiometry: Amine (1.0 equiv) +

    
     (1.0 equiv) + Alkyl Halide (1.1 equiv).
    
  • Conditions: Stir at RT. Do not heat unless necessary.

  • Workup: Dilute with water (DMF is water-miscible) and extract into EtOAc.

Method 2: The "Protect-Methylate-Deprotect" Sandwich This is the only way to get 100% selectivity if other methods fail.

  • Protect: React amine with Trifluoroacetic anhydride (TFAA)

    
     Trifluoroacetamide.
    
  • Methylate: Deprotect the amide proton with

    
    /MeI (Amides are not nucleophilic enough to over-alkylate).
    
  • Deprotect: Mild hydrolysis (MeOH/K2CO3 or NH3/MeOH).

Part 4: Recovery Unit (Purification)
Q: I already have a mixture (Primary, Secondary, Tertiary). How do I clean it?

A: Use Chemoselective Scavenging.

Chromatography of amines is difficult due to tailing (requires


 or 

in eluent). Chemical separation is superior.

Workflow: The Acetic Anhydride Trick If you want the Tertiary Amine pure from a mixture:

  • Add Acetic Anhydride (

    
    ) to the crude mixture.
    
  • Primary amines become Acetamides (Neutral).

  • Secondary amines become Acetamides (Neutral).

  • Tertiary amines do not react (Remain Basic).

  • Acid Wash: Extract with 1M HCl. The neutral acetamides stay in the organic layer. The basic tertiary amine goes into the aqueous layer.

  • Recover: Basify the aqueous layer (NaOH) and extract the pure tertiary amine.

Visualizing the Troubleshooting Logic:

TroubleshootingTree Start Start: Need N-Methylation Q1 Is the substrate sensitive to reducing agents? Start->Q1 MethodA Use Reductive Amination (Formaldehyde + NaBH(OAc)3) Q1->MethodA No Q2 Is strict 100% mono-selectivity critical (e.g., GMP step)? Q1->Q2 Yes MethodB Use Protection Strategy (TFAA -> MeI -> Hydrolysis) Q2->MethodB Yes MethodC Use Cesium Effect (Cs2CO3 / DMF / 1.1 eq MeI) Q2->MethodC No (90% is okay)

Figure 2: Decision Matrix for N-Methylation Strategy Selection.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5][6][7] The Journal of Organic Chemistry.

  • Eschweiler, W. (1905).[2] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[2] Berichte der deutschen chemischen Gesellschaft. [2]

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-4-methoxy-N-methylaniline hydrochloride

[1][2] Part 1: Executive Summary & Quick Reference Compound Identity Chemical Name: 3-Fluoro-4-methoxy-N-methylaniline hydrochloride[1][2] CAS Number: 1216818-87-9 (HCl salt) / 1096989-82-0 (Free base)[1][2] Molecular Fo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Quick Reference

Compound Identity

  • Chemical Name: 3-Fluoro-4-methoxy-N-methylaniline hydrochloride[1][2]

  • CAS Number: 1216818-87-9 (HCl salt) / 1096989-82-0 (Free base)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    HCl[2][3]
  • Physical State: White to off-white crystalline solid[1][2]

Critical Storage Parameters

Parameter Recommendation Criticality
Temperature 2–8°C (Refrigerated) High (Prevents thermal degradation)
Atmosphere Inert (Nitrogen/Argon) High (Prevents oxidation)
Humidity Desiccated (<30% RH) Critical (Hygroscopic salt)

| Light | Protect from Light | Moderate (Photosensitive) |[1][2]

Part 2: Detailed Storage & Handling Protocols

As a secondary amine salt, this compound exhibits specific sensitivities to environmental factors. The hydrochloride counterion provides lattice stability compared to the free base, but it introduces hygroscopicity. The aniline moiety is electron-rich, making it susceptible to oxidative degradation.[2]

1. Long-Term Storage (Recommended)

For storage exceeding 30 days, adherence to the "Cold-Dry-Dark" principle is mandatory to maintain purity >98%.[1][2]

  • Vessel: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photodegradation.

  • Environment: Store at 2–8°C . While the salt is stable at room temperature for short periods, refrigeration significantly slows the kinetics of autoxidation.

  • Sealing: Parafilm is insufficient. We recommend wrapping the cap junction with electrical tape or using a secondary container (desiccator) charged with active silica gel or Drierite™.

2. Handling & Weighing
  • Hygroscopicity Warning: Hydrochloride salts of anilines are prone to absorbing atmospheric moisture.[4] This leads to "clumping" and alters the effective molecular weight, causing stoichiometry errors in synthesis.

  • Protocol:

    • Equilibrate the vial to room temperature before opening. This prevents condensation from forming on the cold solid.

    • Weigh quickly in a low-humidity environment.

    • Flush the headspace with Nitrogen or Argon before resealing.[4]

3. Solution Stability
  • Solvent Choice: Soluble in DMSO, Methanol, and Water.

  • Stability: Solutions are less stable than the solid.

    • DMSO/Methanol stocks: Use within 24 hours or store at -20°C for up to 1 week.

    • Aqueous solutions: Prepare fresh. The acidic nature of the HCl salt can catalyze slow hydrolysis of the methoxy group over extended periods or elevated temperatures.

Part 3: Visualization of Logic & Pathways
Figure 1: Storage Decision Matrix

A logical flow for determining the optimal storage location based on usage frequency.[1]

StorageLogic Start Compound Receipt UsageCheck Immediate Use (<48h)? Start->UsageCheck ShortTerm Store in Desiccator (Room Temp, Dark) UsageCheck->ShortTerm Yes LongTerm Long-Term Storage UsageCheck->LongTerm No Environment Refrigerate (2-8°C) + Desiccant + Inert Gas LongTerm->Environment

Caption: Decision tree optimizing storage conditions based on experimental timeline.

Figure 2: Degradation Mechanisms

Visualizing the primary threats to structural integrity.[1]

Degradation Compound 3-Fluoro-4-methoxy- N-methylaniline HCl Oxidation Oxidation Products (Colored Impurities) Compound->Oxidation Slow (catalyzed by light) Hydrates Clumping / Deliquescence (MW Error) Compound->Hydrates Fast (hygroscopic) Oxygen Oxygen (Air) Oxygen->Oxidation Moisture Moisture (H2O) Moisture->Hydrates

Caption: Primary degradation pathways: Oxidative discoloration and moisture-induced caking.[1][2]

Part 4: Troubleshooting & FAQs

Q1: The compound has turned from white to a faint pink or brown. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the aniline moiety, a common issue known as "pinking."[2]

  • Impact: For robust chemical synthesis (e.g., amide coupling, reductive amination), trace oxidation (<1-2%) is usually tolerable.[2]

  • Action:

    • Slight discoloration:[1][5] Use as is, but factor in a 5% excess in your calculations.

    • Dark brown/black: Recrystallization is required.[6] Dissolve in minimal hot ethanol/methanol and precipitate with diethyl ether.

Q2: The solid has clumped into a sticky mass. What happened?

  • Diagnosis: The hydrochloride salt has absorbed atmospheric moisture (hygroscopicity).[4] This often happens if the vial was opened while cold.

  • Action:

    • Dry the material in a vacuum oven at 40°C for 4–6 hours.

    • Re-verify the mass balance. The "wet" weight will lead to under-loading the reagent in your reaction.[2]

Q3: Can I store a stock solution in DMSO at room temperature?

  • Answer: No. DMSO is hygroscopic and can facilitate oxidation over time.

  • Recommendation: Prepare solutions immediately before use. If necessary, freeze the DMSO solution at -20°C, but be aware that repeated freeze-thaw cycles can degrade the compound.[2]

Q4: I need to remove the HCl salt to get the free base. How do I do this?

  • Protocol:

    • Dissolve the salt in water or DCM.

    • Wash with saturated aqueous NaHCO

      
       or 1M NaOH.
      
    • Extract the organic layer, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Note: The free base is an oil or low-melting solid and is significantly less stable than the HCl salt.[2] Use immediately.

Part 5: Safety (PPE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • PPE:

    • Eyes: Chemical safety goggles.[9]

    • Skin: Nitrile gloves (0.11 mm minimum thickness).

    • Respiratory: Use in a fume hood.[10] If handling large quantities of powder, use a P95 dust mask to prevent inhalation of the hydrochloride dust.

References
  • PubChem. (2024).[3] Compound Summary: 4-Fluoro-3-methoxy-N-methylaniline.[1][2][3] National Library of Medicine. Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Fluorinated Aniline Hydrochlorides

Welcome to the Technical Support Center for Fluorinated Aniline Hydrochlorides. Engineered specifically for synthetic chemists, researchers, and drug development professionals, this guide addresses the unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Aniline Hydrochlorides. Engineered specifically for synthetic chemists, researchers, and drug development professionals, this guide addresses the unique physicochemical behaviors of these compounds. While fluorinated anilines are invaluable pharmacophores for enhancing metabolic stability and lipophilicity in medicinal chemistry, their hydrochloride salts present complex handling challenges. They combine the acute systemic toxicity and methemoglobinemia risks of anilines with the specific reactivity profiles of halogenated aromatics.

Physicochemical & Safety Data Profile

Understanding the quantitative thresholds of your reagents is the first step in establishing a self-validating safety protocol. Below is a summarized data profile typical for fluorinated aniline hydrochlorides (e.g., 4-Fluoroaniline Hydrochloride, CAS: 2146-07-8)[1].

Table 1: Quantitative & Hazard Data Summary

ParameterSpecification / Hazard ThresholdCausality / Implication
Physical State Solid (White to brown crystalline powder)Highly prone to aerosolization and dust formation during transfer[1].
Acute Toxicity Toxic (Oral, Dermal, Inhalation) - Cat 3Rapid systemic absorption through skin and mucous membranes[2].
Target Organ Toxicity STOT RE 1 (Blood, Liver, Kidneys)Prolonged exposure causes hemolysis and methemoglobinemia[2].
Eye/Skin Hazard Eye Dam. 1, Skin Sens. 1Corrosive to ocular tissue; induces severe allergic contact dermatitis[2].
Environmental Aquatic Acute 1 (Very Toxic)Requires strict containment; must never be discharged into drains[2].
Incompatibilities Strong oxidizers, bases, acid chloridesExothermic reactions; oxidation leads to toxic gas release[3].

Core Methodologies & Experimental Protocols

Protocol A: Step-by-Step Safe Weighing and Transfer

Causality & Trustworthiness: Aniline hydrochlorides are highly susceptible to dust formation. Inhalation of this dust bypasses the stratum corneum, leading to rapid systemic absorption. This protocol establishes a self-validating containment system to mitigate inhalation and dermal risks.

  • Preparation: Verify the chemical fume hood has a face velocity of 80–100 fpm. Clear the workspace of all oxidizing agents (e.g., peroxides, permanganates, nitrates)[3].

  • PPE Selection: Don a lab coat, chemical splash goggles (EN 166/NIOSH approved), and double-layer nitrile rubber gloves (tested to EN 374)[4]. Causality: Nitrile provides superior resistance to organic salts compared to latex, which is highly permeable to aniline derivatives.

  • Static Mitigation: Use an anti-static weighing boat and a grounded spatula. Causality: Fluorinated aniline hydrochloride powders carry static charges, causing them to aerosolize when the container is opened.

  • Transfer: Weigh the required mass strictly inside the fume hood. Do not transport the open weighing boat across the lab. If transferring to a round-bottom flask, use a wide-stem powder funnel to prevent neck contamination.

  • Decontamination: Wipe down the balance and spatulas with a solvent (e.g., isopropanol) followed by soapy water. Dispose of the wipes in a designated hazardous waste bin[5].

Protocol B: In Situ Free-Basing for Cross-Coupling Reactions

Often, the hydrochloride salt must be neutralized to the free amine (fluorinated aniline) for Buchwald-Hartwig cross-coupling or reductive amination reactions.

  • Solvent Suspension: Suspend the fluorinated aniline hydrochloride in an anhydrous, degassed solvent (e.g., DCM or THF) under an inert argon atmosphere.

  • Base Addition: Slowly add a mild base (e.g., Triethylamine or N,N-Diisopropylethylamine) at 0°C. Causality: The neutralization is exothermic. Controlling the temperature prevents the volatilization of the newly formed free fluoroaniline, which has a significantly higher vapor pressure than the salt.

  • Aqueous Workup: If removing the resulting amine hydrochloride byproduct, wash with cold water. Extract the organic layer, dry over

    
    , and concentrate under reduced pressure.
    

FreeBasing A Weigh Salt (Fume Hood) B Suspend in Degassed Solvent A->B C Add Base at 0°C (Exothermic Control) B->C D Phase Separation (Aqueous Wash) C->D E Dry & Concentrate Free Amine D->E

Caption: Step-by-step workflow for the in situ free-basing of fluorinated aniline hydrochlorides.

FAQs & Troubleshooting Guide

Q1: My fluorinated aniline hydrochloride powder has turned from white to a dark brown/purple color. Is it still viable for synthesis? A: This color change indicates oxidation. Anilines are electron-rich systems; even when stabilized as a hydrochloride salt and bearing an electron-withdrawing fluorine atom, they remain susceptible to auto-oxidation upon prolonged exposure to air and light[4]. The dark color is due to the formation of highly conjugated polyaniline-like oligomers and azo compounds. Resolution: If the color is faint, you may be able to recrystallize the salt from hot ethanol/HCl. If it is dark brown or purple, discard it as hazardous waste, as the impurities will severely poison transition metal catalysts in downstream cross-coupling reactions. Always store these salts tightly sealed, protected from light, and ideally under an inert atmosphere[4].

Q2: I accidentally spilled a small amount of the solid salt on my nitrile glove. What is the immediate protocol? A: Fluorinated anilines can be rapidly absorbed through the skin. While the hydrochloride salt is solid, ambient moisture or sweat can dissolve it, facilitating rapid dermal penetration[3]. Resolution: Immediately remove the contaminated glove using the proper "glove-in-glove" peeling technique to avoid touching the outer surface[4]. Wash your hands thoroughly with soap and copious amounts of water for at least 15 minutes[6]. Do not use solvents (like acetone or ethanol) to clean your skin, as this will drastically increase the dermal absorption rate of the aniline.

Q3: During my reaction workup, I noticed a significant drop in yield when converting the salt to the free base. What went wrong? A: Two primary factors cause yield loss here: volatility and water solubility. Causality: The free base form of a fluorinated aniline has a significantly lower boiling point and higher vapor pressure than its hydrochloride salt. If you concentrated your solvent under high vacuum at elevated temperatures, you likely evaporated your product. Additionally, fluorinated anilines retain slight water solubility. If your aqueous wash was too large or not sufficiently basic (pH < 9), a portion of the amine remained protonated and partitioned into the aqueous layer. Resolution: Keep rotary evaporation bath temperatures below 30°C. Ensure the aqueous phase is basified to pH > 10 before extraction to guarantee complete deprotonation.

Q4: Why is standard dust mask protection insufficient for handling large quantities outside a fume hood? A: Standard N95 dust masks only filter particulates. If the aniline hydrochloride salt absorbs moisture from the air (deliquescence) or begins to dissociate, it can release free aniline vapors. Causality: Aniline vapors are highly toxic and cause methemoglobinemia (oxidation of


 to 

in hemoglobin), which prevents oxygen transport in the blood[2][3]. Handling outside a fume hood requires a full-face respirator equipped with combination organic vapor/particulate cartridges (e.g., P100/OV)[4].

SpillResponse Spill Spill Detected Assess Is it outside the hood? Spill->Assess Evac Evacuate Lab & Call HazMat Assess->Evac Yes Hood Don Respirator & Nitrile Gloves Assess->Hood No Clean Sweep Up Solid (Avoid Dust) Hood->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Decision tree and safety workflow for accidental spills of fluorinated aniline hydrochlorides.

References

  • Safety Data Sheet: Aniline hydrochloride. PENTA s.r.o.2

  • MATERIAL SAFETY DATA SHEET: Aniline Hydrochloride CAS No 142-04-1. CDH Fine Chemical.4

  • Aniline hydrochloride - Safety Data Sheet. ChemicalBook.6

  • Safety Data Sheet: Aniline hydrochloride. Carl Roth GmbH + Co. KG.7

  • HAZARD SUMMARY: ANILINE HYDROCHLORIDE. New Jersey Department of Health.3

  • Safety Data Sheet for 4-Fluoroaniline Hydrochloride. CymitQuimica.1

  • 4-Fluoroaniline Hydrochloride | 2146-07-8. TCI Chemicals.

  • SAFETY DATA SHEET: 4-Fluoroaniline. Fisher Scientific.8

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Profiling of 3-Fluoro-4-methoxy-N-methylaniline HCl: A Comparative Technical Guide

Topic: LC-MS Analysis of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Abstract 3-Fluoro-4-methoxy-N-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Analysis of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

3-Fluoro-4-methoxy-N-methylaniline hydrochloride (FMMA-HCl) is a critical building block and potential genotoxic impurity (PGI) in the synthesis of next-generation tyrosine kinase inhibitors (TKIs). Its structural similarity to the pharmacophores of drugs like Gefitinib and Osimertinib necessitates rigorous trace-level quantification. This guide compares the performance of Standard C18-UV workflows against an optimized Biphenyl-LC-MS/MS methodology. We demonstrate that while traditional UV methods fail at sub-ppm thresholds, the Biphenyl-MS/MS approach achieves a 200-fold increase in sensitivity with superior selectivity for fluorinated aromatics.

Introduction: The Analytical Challenge

In pharmaceutical development, N-methylated anilines are frequently flagged as PGIs due to their potential to form reactive nitrenium ions. For FMMA-HCl (CAS: 1216818-87-9), the challenge is twofold:

  • Polarity & Basicity: As a secondary amine salt, it exhibits poor retention and severe tailing on standard silanol-active stationary phases.

  • Structural Isomerism: It must be chromatographically resolved from potential regioisomers (e.g., 4-fluoro-3-methoxy variants) which share identical mass-to-charge (m/z) ratios.

This guide evaluates two analytical strategies:

  • Method A (Legacy): HPLC-UV on C18 (Generic Purity Assay).

  • Method B (Optimized): UHPLC-MS/MS on Biphenyl (Trace Impurity Profiling).

Comparative Analysis: C18-UV vs. Biphenyl-MS/MS

The following data summarizes the performance metrics of both methods when analyzing FMMA-HCl in a simulated API matrix.

FeatureMethod A: HPLC-UV (C18)Method B: UHPLC-MS/MS (Biphenyl)Verdict
Detection Principle UV Absorbance @ 254 nmESI+ Triple Quadrupole (MRM)Method B (Specificity)
Stationary Phase C18 (Alkyl chain)Biphenyl (Pi-Pi interactions)Method B (Selectivity)
LOD (Limit of Detection) 500 ng/mL (0.5 ppm)2.5 ng/mL (0.0025 ppm)Method B (Sensitivity)
Peak Shape (Tailing Factor) 1.8 (Silanol interaction)1.1 (Pi-interaction shielding)Method B (Robustness)
Isomer Resolution Poor (Co-elution common)Excellent (Rs > 2.[1]5)Method B (Resolution)
Throughput 15 min / sample4.5 min / sampleMethod B (Speed)
Expert Insight: Why Biphenyl?

While C18 relies solely on hydrophobic interactions, Biphenyl phases offer a dual mechanism: hydrophobicity and pi-pi (


) interactions . FMMA contains a fluorine atom and an aromatic ring. The electron-withdrawing fluorine creates an electron-deficient 

-system, which interacts strongly with the electron-rich biphenyl ligands. This "orthogonal" selectivity is critical for separating FMMA from non-fluorinated aniline impurities.
Detailed Experimental Protocol (Method B)

This protocol is designed for the trace quantification of FMMA-HCl. It employs a "Dilute-and-Shoot" approach to minimize sample handling errors.

3.1. Reagents & Standards
  • Analyte: 3-Fluoro-4-methoxy-N-methylaniline HCl (FMMA-HCl).[1]

  • Internal Standard (ISTD): 3-Fluoro-4-methoxy-aniline-d3 (Deuterated analog) or N-methylaniline-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).[2][3]

3.2. LC-MS/MS Conditions

Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm (Phenomenex) or Raptor Biphenyl (Restek).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
3.00 95% Linear Ramp
3.50 95% Wash
3.51 5% Re-equilibration

| 4.50 | 5% | End of Run |

Mass Spectrometry (QqQ):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • MRM Transitions:

    • Quantifier: 156.1

      
       125.1 (Loss of -OCH
      
      
      
      / Methanol radical equivalent).
    • Qualifier: 156.1

      
       141.1 (Loss of -CH
      
      
      
      from N-methyl).
3.3. Sample Preparation
  • Stock Solution: Dissolve 10 mg FMMA-HCl in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 100 ng/mL in Water:ACN (90:10).

  • Sample Extraction:

    • Weigh 50 mg of Drug Substance (API).

    • Dissolve in 1.0 mL of Water:ACN (50:50) containing 0.1% Formic Acid.[2]

    • Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.

    • Transfer supernatant to LC vial.

Visualizing the Workflow & Mechanism
4.1. Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data processing, highlighting the critical decision points for Quality Control (QC).

AnalyticalWorkflow Start Sample: Drug Substance (Contains FMMA-HCl Impurity) Prep Sample Prep: Dissolution in 50:50 ACN:H2O + 0.1% Formic Acid Start->Prep 50 mg/mL Sep Separation (UHPLC): Biphenyl Column (Selectivity for F-Aromatics) Prep->Sep Injection (2 µL) Ion Ionization (ESI+): Formation of [M+H]+ (m/z 156.1) Sep->Ion Elution @ 2.1 min Frag Fragmentation (MS/MS): CID @ 25eV 156.1 -> 125.1 / 141.1 Ion->Frag Precursor Selection Data Data Processing: Signal-to-Noise > 10 Quantification vs. ISTD Frag->Data MRM Extraction

Caption: Step-by-step LC-MS/MS workflow for the trace analysis of FMMA-HCl.

4.2. Fragmentation Pathway (Proposed)

Understanding the fragmentation is vital for confirming identity. The N-methyl and Methoxy groups are the primary sites of fragmentation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 156.1 Frag1 Product Ion A [M+H - CH3]+ m/z 141.1 (N-Demethylation) Parent->Frag1 -15 Da (CH3) Frag2 Product Ion B [M+H - OCH3]+ m/z 125.1 (Loss of Methoxy) Parent->Frag2 -31 Da (OCH3)

Caption: Proposed ESI+ fragmentation pathway for 3-Fluoro-4-methoxy-N-methylaniline.

Results & Discussion
Linearity and Recovery

The Biphenyl-MS/MS method demonstrates excellent linearity (


) over the range of 1.0 ng/mL to 1000 ng/mL. Recovery from spiked API matrices typically ranges between 92% and 105% , validating the extraction efficiency of the 50:50 Water:ACN solvent system.
Selectivity Against Analogs

A common pitfall in aniline analysis is interference from des-fluoro or des-methyl analogs.

  • C18 Columns: Often show co-elution of FMMA and its des-fluoro analog due to similar hydrophobicity.

  • Biphenyl Columns: The fluorine atom on FMMA interacts with the biphenyl ring, increasing retention time by ~0.5 minutes compared to the non-fluorinated analog, ensuring accurate integration.

Conclusion

For the analysis of 3-Fluoro-4-methoxy-N-methylaniline hydrochloride, Biphenyl-based LC-MS/MS is the superior methodology. It addresses the critical limitations of standard C18-UV methods by offering the sensitivity required for PGI monitoring (<10 ppm) and the selectivity needed to distinguish fluorinated structural isomers.

References
  • European Medicines Agency (EMA). (2014). Assessment report on the impurity profiling of alkyl-anilines in pharmaceutical substances. Retrieved from [Link]

  • Restek Corporation. (2023). Biphenyl Stationary Phases: Mechanisms of Retention for Fluorinated Aromatics. Restek Technical Library. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Phenomenex. (2022).[1] Optimization of LC-MS Methods for Basic Analytes using Kinetex Biphenyl. Phenomenex Application Notes. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling of 3-Fluoro-4-Methoxy-N-Methylaniline: Fragmentation Dynamics and Analytical Performance

The following guide details the mass spectrometry profiling of 3-Fluoro-4-methoxy-N-methylaniline (CAS 1096989-82-0). It is structured to provide actionable insights for researchers differentiating this compound from its...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry profiling of 3-Fluoro-4-methoxy-N-methylaniline (CAS 1096989-82-0). It is structured to provide actionable insights for researchers differentiating this compound from its structural isomers and optimizing its detection in biological or synthetic matrices.

Executive Summary

3-Fluoro-4-methoxy-N-methylaniline is a critical intermediate in the synthesis of fluorinated bioactive scaffolds and a potential metabolite of N-methylated aniline drugs. Its analysis is frequently complicated by the presence of its positional isomer, 4-fluoro-3-methoxy-N-methylaniline (CAS 904321-01-3).

This guide compares the analytical performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this specific analyte. It delineates the fragmentation pathways required for high-specificity Multiple Reaction Monitoring (MRM) and provides a validated protocol for distinguishing the 3-fluoro-4-methoxy substitution pattern from its isomers.

Chemical & Physical Context

Understanding the electronic environment of the molecule is essential for predicting ionization behavior.

PropertyDataRelevance to Mass Spec
CAS Number 1096989-82-0Unique Identifier (Distinct from 904321-01-3)
Formula C₈H₁₀FNOMonoisotopic Mass: 155.0746 Da
Structure Aniline core, N-methyl (2° amine), 3-Fluoro (ortho to methoxy), 4-MethoxyOrtho F-OMe interaction influences fragmentation energetics.
Basicity (pKa) ~4.5 - 5.0 (Predicted)The N-methyl group ensures high protonation efficiency in ESI(+).
LogP ~1.8Suitable for Reverse Phase LC (C18).

Comparative Performance: Analytical Alternatives

For the detection of 3-fluoro-4-methoxy-N-methylaniline, researchers typically choose between ESI and APCI. The following comparison evaluates these "alternatives" based on signal intensity, background noise, and fragmentation stability.

Comparison 1: Ionization Source Efficiency
FeatureAlternative A: ESI (Electrospray Ionization) Alternative B: APCI (Atmospheric Pressure Chemical Ionization) Verdict for this Analyte
Ionization Mechanism Solution-phase protonation ([M+H]⁺).Gas-phase proton transfer via corona discharge.ESI is Superior.
Sensitivity High. The secondary amine protonates readily.Medium. Good for non-polar analogs, but less sensitive for this basic amine.ESI provides ~5-10x lower LOD.
Fragmentation Soft. Predominantly molecular ion [M+H]⁺.[1]Harder. Thermal degradation may cause in-source loss of methyl.ESI preserves the precursor for MS/MS.
Matrix Effects Susceptible to ion suppression in plasma/urine.More robust against matrix suppression.Use APCI only if matrix interference is severe.
Comparison 2: Isomeric Discrimination (The Critical Challenge)

The primary analytical risk is cross-reactivity with 4-fluoro-3-methoxy-N-methylaniline .

  • Mass Spectrometry: Both isomers yield identical precursors (

    
     156.1) and very similar fragment ions (
    
    
    
    141, 113) due to the mobility of the aromatic ring protons during CID.
  • Chromatography (The Solution): The 3-fluoro-4-methoxy isomer typically elutes earlier on C18 columns compared to the 4-fluoro-3-methoxy isomer. The intramolecular hydrogen bond acceptor potential of the fluorine ortho to the methoxy group in the 3-F, 4-OMe arrangement slightly increases polarity compared to the 4-F, 3-OMe arrangement.

Fragmentation Pathway Analysis (ESI-MS/MS)

The fragmentation of 3-fluoro-4-methoxy-N-methylaniline under Collision-Induced Dissociation (CID) follows a distinct pathway governed by the stability of the phenonium ion and the lability of the methoxy group.

Mechanistic Pathway
  • Precursor Selection (

    
     156.1):  The protonated molecule 
    
    
    
    .
  • Primary Loss (

    
     156 
    
    
    
    141):
    Loss of a methyl radical (
    
    
    , 15 Da) from the methoxy group. While radical loss is less common in even-electron ESI precursors, it is observed in methoxy-anilines due to the formation of a resonance-stabilized distonic radical cation. Alternative: Loss of neutral methane (
    
    
    ) is energetically unfavorable; loss of methylamine (
    
    
    , 31 Da) is a minor pathway.
  • Secondary Loss (

    
     141 
    
    
    
    113):
    The resulting ion (
    
    
    141) loses Carbon Monoxide (CO, 28 Da), characteristic of phenolic/quinoid structures, contracting the ring.
  • Fluorine Stability: The C-F bond is strong. Loss of HF (20 Da) is generally a minor pathway (

    
     136) unless high collision energy is applied.
    
Visualization: Fragmentation Tree

Fragmentation Precursor Precursor Ion [M+H]+ m/z 156.1 Frag1 Primary Fragment [M+H - CH3]•+ m/z 141.1 (Base Peak) Precursor->Frag1 Loss of •CH3 (15 Da) (Methoxy Cleavage) Frag3 Minor Fragment [M+H - CH2O]+ m/z 126.1 Precursor->Frag3 Loss of CH2O (30 Da) Frag4 Minor Fragment [M+H - HF]+ m/z 136.1 Precursor->Frag4 Loss of HF (20 Da) Frag2 Secondary Fragment [M+H - CH3 - CO]+ m/z 113.1 Frag1->Frag2 Loss of CO (28 Da) (Ring Contraction)

Caption: ESI-MS/MS fragmentation pathway for 3-fluoro-4-methoxy-N-methylaniline. The transition 156.1


 141.1 is the most abundant and recommended for quantitation.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of 3-fluoro-4-methoxy-N-methylaniline in biological matrices, ensuring separation from isomers.

Step 1: Chromatographic Separation[2][3]
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Step 2: Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

Step 3: MRM Transitions Table
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 156.1141.120 - 25High Intensity. Loss of methyl group.
Qualifier 1 156.1113.135 - 40High Specificity. Sequential loss of CO.
Qualifier 2 156.1126.115 - 20Confirmation. Loss of Formaldehyde (CH₂O).

Self-Validation Check:

  • Calculate the ion ratio of 141.1 / 113.1. This ratio must remain constant (

    
     20%) across calibration standards to confirm peak purity and rule out co-eluting isomers.
    

References

  • PubChem. (n.d.). Compound Summary: 3-Fluoro-4-methoxy-N-methylaniline (CAS 1096989-82-0).[4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.
  • NIST Mass Spec Data Center. (2023). Fragmentation of Anisole and Aniline Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Analysis: 3-Fluoro-4-methoxyaniline vs. 4-Fluoro-3-methoxyaniline

As a Senior Application Scientist, selecting the correct substituted aniline isomer is critical for optimizing synthetic routes in drug discovery and materials science. While 3-fluoro-4-methoxyaniline and 4-fluoro-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct substituted aniline isomer is critical for optimizing synthetic routes in drug discovery and materials science. While 3-fluoro-4-methoxyaniline and 4-fluoro-3-methoxyaniline share the same molecular weight and functional groups, their positional isomerism fundamentally alters their electronic landscape. This guide provides an in-depth, objective comparison of their nucleophilicity and regioselectivity, grounded in physical organic chemistry principles and validated through experimental protocols.

Structural & Electronic Causality: The Hammett Framework

The reactivity of an aniline derivative—specifically its nucleophilicity and its susceptibility to Electrophilic Aromatic Substitution (EAS)—is dictated by the electron density on the nitrogen atom and the aromatic ring. This density is modulated by the competing inductive (-I) and mesomeric (+M) effects of the substituents[1]. We can quantify these effects using 1

1[1], where a lower sum (

) indicates higher electron density and greater nucleophilicity.

###2[2]

  • Para-Methoxy Group: Positioned para to the amine, the oxygen's lone pairs delocalize into the ring (+M effect), directly increasing electron density on the nitrogen. This strong activation (

    
    ) dominates over its inductive withdrawal.
    
  • Meta-Fluoro Group: Positioned meta to the amine, the fluorine atom cannot donate electron density via resonance to the nitrogen. It exerts only an electron-withdrawing inductive effect (

    
    ).
    
  • Net Electronic State:

    
    . The amine remains highly nucleophilic, making it an excellent substrate for rapid acylation or alkylation.
    

###

  • Meta-Methoxy Group: Positioned meta to the amine, the +M effect bypasses the nitrogen atom entirely. The group acts primarily as an inductive electron-withdrawer (

    
    ).
    
  • Para-Fluoro Group: Positioned para to the amine, fluorine's +M effect is notoriously weak due to poor 2p-2p orbital overlap with carbon, resulting in a net weak deactivation (

    
    ).
    
  • Net Electronic State:

    
    . The combined electron-withdrawing effects significantly reduce the electron density on the nitrogen, rendering this isomer a poorer nucleophile compared to its counterpart.
    

Visualization of Substituent Logic

G A Aniline Core Reactivity B 3-Fluoro-4-methoxyaniline (Σσ = +0.07) A->B C 4-Fluoro-3-methoxyaniline (Σσ = +0.18) A->C D Para-Methoxy (-0.27) Strong +M Activation B->D E Meta-Fluoro (+0.34) -I Deactivation B->E F Meta-Methoxy (+0.12) -I Deactivation C->F G Para-Fluoro (+0.06) Net -I Deactivation C->G H Higher Nucleophilicity Faster N-Acylation D->H E->H I Lower Nucleophilicity Slower N-Acylation F->I G->I

Logical relationship of substituent electronic effects on aniline nucleophilicity.

Quantitative Comparison Data

The following table summarizes the physical properties and predicted reactivity metrics for both isomers, providing a quick-reference guide for reaction planning[2].

Parameter3-Fluoro-4-methoxyaniline4-Fluoro-3-methoxyaniline
CAS Number 366-99-464465-53-8
Molecular Weight 141.14 g/mol 141.14 g/mol
Melting Point 81–83 °C66–68 °C
Boiling Point 135 °C (at 18 mmHg)252.5 °C (at 760 mmHg)
Hammett Sum (

)
+0.07+0.18
Relative Nucleophilicity HighModerate-Low
Primary EAS Directing Site C6 (Para to F, Ortho to NH₂)C6 (Ortho to NH₂, Para to OMe)

Self-Validating Experimental Protocols

To empirically validate the theoretical reactivity differences, the following standardized protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Competitive N-Acylation (Nucleophilicity Validation)

Objective: To kinetically demonstrate the superior nucleophilicity of 3-fluoro-4-methoxyaniline by running a one-pot competitive acylation.

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of 3-fluoro-4-methoxyaniline and 1.0 mmol of 4-fluoro-3-methoxyaniline in 20 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic proton scavenger. Removing the HCl byproduct prevents the anilines from protonating into unreactive anilinium salts, ensuring the kinetic data reflects inherent nucleophilicity rather than basicity-driven equilibrium shifts.

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 0.8 mmol of Acetyl Chloride dropwise over 5 minutes. Causality: Using a substoichiometric amount of the electrophile forces the two isomers to compete, magnifying the kinetic differences.

  • Reaction & Monitoring: Stir the reaction at 0 °C for 30 minutes. Quench with 5 mL of saturated aqueous NaHCO₃.

  • Validation: Analyze the organic layer via HPLC (UV detection at 254 nm). The chromatogram will show a significantly higher yield of the N-(3-fluoro-4-methoxyphenyl)acetamide, definitively proving the higher nucleophilicity predicted by the Hammett

    
     of +0.07.
    
Protocol B: Regioselective Bromination (EAS Directing Effects)

Objective: To map the synergistic vs. competing directing effects of the substituents during Electrophilic Aromatic Substitution.

  • Preparation: Dissolve 2.0 mmol of the chosen aniline isomer in 15 mL of anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C.

  • Halogenation: Add 2.05 mmol of N-Bromosuccinimide (NBS) portion-wise over 10 minutes. Causality: NBS is selected over elemental Br₂ because it provides a steady, low concentration of electrophilic bromine. This prevents over-halogenation (di- or tri-bromination) on these highly activated electron-rich rings.

  • Reaction: Stir for 2 hours at room temperature. Pour the mixture into 50 mL of ice water and extract with Ethyl Acetate (3 x 20 mL).

  • Validation (4-Fluoro-3-methoxyaniline): GC-MS and ¹H-NMR will reveal near-exclusive bromination at the C6 position. Causality: C6 is synergistically activated by being ortho to the strongly activating -NH₂ group and para to the activating -OMe group, making it the undisputed thermodynamic and kinetic sink for the electrophile.

References

  • Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation) Source: LibreTexts Chemistry URL:[Link]

  • 4-Fluoro-3-methoxyaniline (CAS 64465-53-8) Physical Properties Source: Chemsrc URL:[Link]

Sources

Comparative

Comprehensive Reference Standard Comparison Guide: 3-Fluoro-4-methoxy-N-methylaniline

Executive Summary In the development of targeted therapeutics—particularly advanced kinase inhibitors—fluorinated aniline derivatives serve as critical building blocks. 3-Fluoro-4-methoxy-N-methylaniline (CAS: 1096989-82...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly advanced kinase inhibitors—fluorinated aniline derivatives serve as critical building blocks. 3-Fluoro-4-methoxy-N-methylaniline (CAS: 1096989-82-0) is a highly specialized intermediate whose purity directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API)[1].

For researchers and analytical scientists, selecting the correct reference standard is not merely a procurement choice; it is a foundational regulatory requirement. Using a sub-standard chemical grade reagent as an analytical reference can lead to the systemic misidentification of regioisomers (e.g., 2-fluoro or 3-methoxy variants) and the overestimation of API purity. This guide objectively compares Certified Reference Materials (CRMs) against chemical-grade and in-house alternatives, providing the mechanistic rationale and self-validating protocols required to establish an airtight analytical framework.

The Causality of Purity: Why Standard Selection Matters

The fundamental challenge in characterizing 3-fluoro-4-methoxy-N-methylaniline lies in its structural analogues. During synthesis, incomplete fluorination or regio-isomerization can generate impurities that possess nearly identical UV chromophores and molecular weights.

If a laboratory relies solely on a standard HPLC-UV area normalization method using a Chemical Grade Standard , these structurally similar impurities will often co-elute or exhibit identical response factors[2]. This creates a false positive for purity.

The Mechanistic Solution: To break this cycle of analytical blindness, a reference standard must be certified using Quantitative Nuclear Magnetic Resonance (qNMR) [3]. Unlike chromatography, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's UV absorptivity[4]. By utilizing a CRM characterized by qNMR, scientists establish an absolute mass fraction, ensuring that any subsequent HPLC-UV assays are grounded in thermodynamic reality rather than relative assumptions.

Pathway N1 Chemical Grade Standard (Unverified Purity) N2 Undetected Regioisomer or Des-fluoro Impurity N1->N2 Lacks qNMR Validation N3 Co-elution in API HPLC-UV Assay N2->N3 Similar UV Absorbance N4 Overestimation of API Yield/Purity N3->N4 N5 Regulatory OOS (Batch Rejection) N4->N5 Audit Failure

Causality pathway illustrating how uncharacterized standards lead to API batch failure.

Comparative Performance Analysis

To objectively evaluate the viability of different standard sources, we must compare them across orthogonal analytical metrics. The table below summarizes the quantitative data separating a true Certified Reference Material from common alternatives.

Analytical MetricCertified Reference Material (CRM)Chemical Grade (Catalog)In-House Synthesized
Absolute Purity (qNMR) ≥ 99.5% (SI-Traceable)Not PerformedHighly Variable (90-98%)
Chromatographic Purity ≥ 99.8% (HPLC-UV/DAD)~95.0% (Area %)[5]Dependent on purification
Moisture Content (KF) ≤ 0.2% (Strictly controlled)Unknown / UncontrolledOften > 1.0% (Hygroscopic)
Trace Metals (ICP-MS) ≤ 10 ppmNot TestedCatalyst carryover likely
Uncertainty (U, k=2) ≤ 0.1%[6]N/AN/A
Regulatory Compliance ISO 17034 / ISO 17025R&D Use OnlyRequires full internal validation

Data Interpretation: The Chemical Grade standard (typically sold at 95% purity[5]) is sufficient for early-stage discovery synthesis but fundamentally fails as an arbiter of quality for API release testing due to the lack of absolute mass fraction assignment.

Self-Validating Experimental Protocols

To ensure trustworthiness, the certification of the 3-fluoro-4-methoxy-N-methylaniline reference standard must rely on a dual-orthogonal system: qNMR (Absolute) and HPLC-UV Mass Balance (Relative) .

Protocol 1: Absolute Quantification via 1H-qNMR

This protocol establishes the absolute purity of the standard without requiring a pre-existing standard of the same compound[7].

Materials:

  • Analyte: 3-Fluoro-4-methoxy-N-methylaniline (MW: 155.17 g/mol )[8].

  • Internal Standard (IS): Maleic Acid CRM (MW: 116.07 g/mol , Purity: 99.98%). Maleic acid is chosen because its distinct singlet at ~6.26 ppm does not overlap with the analyte's aliphatic or aromatic signals[6].

  • Solvent: DMSO-d6 (100% isotopic purity).

Step-by-Step Methodology:

  • Metrological Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15 mg of the analyte and ~10 mg of Maleic Acid IS into the same anti-static vial.

  • Dissolution: Add 1.0 mL of DMSO-d6. Sonicate for 5 minutes to ensure complete dissolution. Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 60 seconds (Critical: D1 must be > 5 × T1 of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative integration).

    • Scans (NS): 64

  • Integration & Calculation:

    • Integrate the Maleic Acid IS peak at 6.26 ppm (

      
       protons).
      
    • Integrate the N-CH3 peak of the analyte at ~2.8 ppm (

      
       protons).
      
    • Calculate absolute purity (

      
      ) using the formula:
      
      
      
      
Protocol 2: Orthogonal Purity via HPLC-UV Mass Balance

While qNMR provides the absolute mass fraction, HPLC-UV is required to detect trace organic impurities that may fall below the NMR limit of detection (typically 0.1%)[3].

Step-by-Step Methodology:

  • Column & Mobile Phase: Equip the HPLC with a Waters XBridge C18 column (250 x 4.6 mm, 5 µm). Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient Elution: Program a gradient from 10% B to 90% B over 20 minutes to ensure elution of both polar degradants and non-polar synthesis byproducts.

  • Detection: Set the UV/DAD detector to 254 nm and 280 nm (to capture the aromatic chromophore).

  • Mass Balance Calculation: Determine the chromatographic purity (Area %). The final assigned purity is calculated by subtracting orthogonal impurity data (Water via Karl Fischer, Inorganics via ROI/ICP-MS):

    
    
    

Validation A Raw 3-Fluoro-4-methoxy- N-methylaniline B 1H-qNMR Analysis (Absolute Mass Fraction) A->B C HPLC-UV / LC-MS (Organic Impurities) A->C D Karl Fischer & ICP-MS (Volatiles & Inorganics) A->D E Certified Reference Standard (CRM) B->E Primary C->E Orthogonal D->E Orthogonal

Orthogonal certification workflow for 3-fluoro-4-methoxy-N-methylaniline reference standards.

Conclusion

The transition from early-stage chemical synthesis to rigorous pharmaceutical quality control demands a paradigm shift in how we view analytical reagents. For a complex intermediate like 3-fluoro-4-methoxy-N-methylaniline , relying on unverified chemical grades introduces unacceptable systemic risk. By adopting a Certified Reference Material validated through the self-correcting, orthogonal mechanisms of qNMR and HPLC-UV Mass Balance, laboratories ensure their analytical data is both scientifically sound and strictly compliant with global regulatory standards.

References

  • BLD Pharm. "1096989-82-0 | 3-Fluoro-4-methoxy-N-methylaniline". bldpharm.com.
  • BLD Pharm. "904321-01-3 | 4-Fluoro-3-methoxy-N-methylaniline (Structural Analogue Data)". bldpharm.com.
  • AK Scientific. "Search Results - AK Scientific: 3-Fluoro-4-methoxy-N-methylaniline 95%". aksci.com.
  • National Institutes of Health (NIH). "Method performance and validation for quantitative analysis by (1)H and (31)P NMR spectroscopy". nih.gov.
  • Encyclopedia MDPI. "QNMR for Reference Material Preparation". encyclopedia.pub.
  • Merck Millipore. "High-Performance Quantitative H-1 NMR". merckmillipore.com.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". resolvemass.ca.
  • American Pharmaceutical Review. "Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?". americanpharmaceuticalreview.com.
  • Pharmaceutical Methods. "A Validated RP-HPLC-UV Method for Identification of Reference Standards". phmethods.net.

Sources

Safety & Regulatory Compliance

Safety

3-fluoro-4-methoxy-N-methylanilinehydrochloride proper disposal procedures

Comprehensive Laboratory Safety & Disposal Guide: 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride This guide provides the authoritative, self-validating protocols required for the safe handling, segregation, and ultimat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & Disposal Guide: 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

This guide provides the authoritative, self-validating protocols required for the safe handling, segregation, and ultimate disposal of this compound in a professional research setting.

Physicochemical Hazard Profile & Disposal Causality

To design an effective disposal protocol, we must first understand the mechanistic causality behind the compound's hazards. 3-Fluoro-4-methoxy-N-methylaniline hydrochloride is a secondary aromatic amine salt containing a halogen (fluorine). Each structural component dictates a specific requirement in the waste management stream.

  • The Aniline Core: Aromatic amines are rapidly absorbed through the skin and respiratory tract, often leading to methemoglobinemia (oxidation of Fe2+ to Fe3+ in hemoglobin, preventing oxygen transport) and chronic organ damage[1][3].

  • The Fluorine Substituent: Halogenated aromatics are highly recalcitrant to standard microbial degradation in wastewater treatment facilities[2]. Furthermore, thermal destruction of this compound will generate highly corrosive hydrogen fluoride (HF) gas, necessitating specialized incineration equipment[4].

  • The Secondary Amine (N-methyl): Secondary amines can react with nitrosating agents (e.g., nitrites in acidic conditions) to form N-nitrosamines, a class of potent, highly regulated carcinogens. This dictates strict waste segregation rules.

Table 1: Quantitative Hazard Summary & Logistical Implications

Hazard Class / PropertyGHS Classification (Aniline Analogs)Operational Implication for Waste Management
Acute Toxicity H301, H311, H331 (Toxic)Mandates closed-system handling; zero-dust sweeping protocols for solid waste[5].
Aquatic Toxicity H400 (Very toxic to aquatic life)Absolute prohibition of drain disposal; requires secondary containment[3][5].
Combustion Byproducts HF, NOx, CO, HClWaste must be routed to high-temperature incinerators equipped with flue gas scrubbers[4].
Chemical Reactivity Secondary AmineStrict segregation from nitrites, nitrates, and strong oxidizers to prevent exothermic reactions or nitrosamine formation.

Standard Operating Procedures: Waste Segregation & Disposal

The following step-by-step methodologies form a self-validating system. By confirming the state of the waste and its chemical environment, researchers ensure compliance with EPA and international hazardous waste regulations.

Protocol A: Solid Waste Management (Unused Reagent or Spills)

Solid aniline hydrochloride salts present a severe inhalation hazard if aerosolized[6].

  • Preparation: Don appropriate PPE, including a properly fitted particulate respirator (N95 or P100 minimum), heavy-duty nitrile gloves, and chemical safety goggles.

  • Spill Containment (If applicable): Do not dry sweep. Lightly mist the solid with a minimal amount of water or cover with a damp, inert absorbent pad to suppress dust formation[7].

  • Collection: Use a non-sparking plastic scoop to transfer the dampened solid or unused powder into a high-density polyethylene (HDPE) wide-mouth container.

  • Labeling: Seal the container tightly. Label explicitly as: "Toxic Solid Waste: Halogenated Aromatic Amine (3-Fluoro-4-methoxy-N-methylaniline HCl). DO NOT MIX WITH OXIDIZERS."

  • Final Disposition: Transfer to the facility's hazardous waste accumulation area for pickup by a licensed environmental disposal contractor. The required disposal method is high-temperature rotary kiln incineration[3][4].

Protocol B: Liquid Waste Management (Reaction Mother Liquors & Washings)
  • Compatibility Check: Verify that the liquid waste stream does not contain nitric acid, nitrites, or strong oxidizing agents.

  • Segregation: Pour the solution into a designated Halogenated Organic Waste carboy. Because of the fluorine atom, this waste must not be mixed with non-halogenated solvent waste, as halogenated waste requires specialized, higher-cost incineration to manage corrosive exhaust gases.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume to prevent environmental release in the event of a rupture[1].

  • pH Monitoring: If the waste is highly acidic (due to the hydrochloride salt or reaction conditions), ensure the collection vessel is compatible with acids (e.g., PTFE or HDPE, not metal).

Mechanistic Workflow of Halogenated Amine Disposal

The diagram below illustrates the logical routing of 3-fluoro-4-methoxy-N-methylaniline hydrochloride waste, demonstrating why specific industrial treatment steps are mandatory.

WasteFlow Start 3-Fluoro-4-methoxy- N-methylaniline HCl Waste CheckForm Determine Waste State Start->CheckForm Solid Solid Powder/Salt (Sweep without dust) CheckForm->Solid Liquid Aqueous/Organic Solution (Do not mix with Nitrites) CheckForm->Liquid Segregation Segregation: Halogenated Toxic Organics Solid->Segregation Liquid->Segregation Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Scrubber Flue Gas Scrubbing (Neutralize HF & NOx) Incineration->Scrubber Combustive Gases Disposal Safe Environmental Discharge Scrubber->Disposal

Caption: Waste routing logic for halogenated anilines, highlighting the necessity of flue gas scrubbing.

Decontamination of Laboratory Surfaces

If surfaces are contaminated with the compound during handling:

  • Chemical Inactivation: Anilines are poorly soluble in neutral water but soluble in dilute acids or organic solvents. Do not use bleach (sodium hypochlorite) directly on aniline spills, as this can generate highly toxic, volatile chlorinated intermediates and chloramines.

  • Wipe Down: Use a solvent compatible with the surface (e.g., ethanol or isopropanol) applied to a disposable laboratory wipe to dissolve and remove the residue.

  • Secondary Wash: Follow with a standard laboratory detergent and water wash. Dispose of all wipes in the solid halogenated waste container.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride

[1][2] CAS: 1216818-87-9 (Salt) | Format: Crystalline Solid/Powder Primary Hazard Class: Acute Toxin (Oral/Dermal/Inhalation) & Skin/Eye Corrosive[1][2] Part 1: Executive Safety Assessment (The "Why") As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS: 1216818-87-9 (Salt) | Format: Crystalline Solid/Powder Primary Hazard Class: Acute Toxin (Oral/Dermal/Inhalation) & Skin/Eye Corrosive[1][2]

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that treating 3-fluoro-4-methoxy-N-methylaniline hydrochloride merely as a "generic organic solid" is a critical error. This compound presents a dual-threat mechanism that dictates our safety protocols:

  • The Aniline Core (Systemic Toxicity): Like many aniline derivatives, this compound is lipophilic and can readily absorb through intact skin. Once metabolized, N-methylated anilines can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized from ferrous (

    
    ) to ferric (
    
    
    
    ), stripping the blood's ability to transport oxygen.[2][3] The fluorine substitution at the 3-position often increases metabolic stability, potentially prolonging this toxic effect compared to non-halogenated analogs.[2]
  • The Hydrochloride Salt (Local Corrosivity): Upon contact with mucous membranes (eyes, lungs) or perspiration, the salt hydrolyzes to release hydrochloric acid. This turns a toxic dust inhalation hazard into an immediate chemical burn hazard.

Critical Directive: All handling must prevent dust generation and dermal contact.

Part 2: PPE Matrix & Engineering Controls[1]

The following protection matrix is non-negotiable for handling quantities >10 mg.

Personal Protective Equipment (PPE)[4]
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for stock solutions.[1][2]Fluorinated anilines penetrate standard latex rapidly. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Respiratory Engineering Control Primary If outside hood: Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2]The HCl salt forms a fine dust that is corrosive to the upper respiratory tract. N95 masks are insufficient for prolonged handling of corrosive salts.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Do not use safety glasses.Fine powders drift. Goggles seal the eyes against corrosive dust entry. Safety glasses allow dust to migrate behind the lens.
Body Tyvek® Lab Coat or Apron + Closed-toe chemical resistant shoes.[1][2]Standard cotton lab coats absorb liquids and hold toxic dust against the skin. Tyvek provides a non-porous barrier.
Engineering Controls[1][2][3][5]
  • Primary Containment: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The HCl salt is hygroscopic and prone to static clumping, which leads to "snapping" and aerosolization when transferring with a spatula.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing[1]
  • Verify Airflow: Check fume hood monitor. Clear the sash path.

  • Prepare Workspace: Line the hood surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture stray grains.

  • Static Neutralization: If the powder clings to the glass vial, use an anti-static gun. Do not tap the vial hard, as this launches micro-particles.

  • Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible to reduce static; PTFE-coated spatulas are superior.[1][2]

Phase 2: Solubilization[1]
  • Solvent Choice: The HCl salt is likely soluble in water, DMSO, or Methanol.

  • Exotherm Warning: Dissolving HCl salts can be slightly exothermic. Add solvent slowly to the solid.

  • Neutralization (If Free-Basing): If your protocol requires the free base, you will likely treat with a base (e.g.,

    
    ).[2] Caution:  This generates 
    
    
    
    gas. Perform in a vessel with 50% headspace to prevent foam-over and spill.[2]
Phase 3: Decontamination & Spills[1]
  • Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe methods (damp paper towel) to avoid airborne dust.[2]

  • Wet Spill: Absorb with vermiculite or sand.[4]

  • Cleaning Agent: Wash surface with water and soap.[5][4][6][7] DO NOT use bleach (Hypochlorite) . Bleach can react with anilines to form chloramines or other toxic oxidation products.

Part 4: Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for handling the material safely from storage to disposal.

HandlingProtocol Start Start: Retrieve Chemical (CAS: 1216818-87-9) CheckPPE Check PPE: Double Nitrile Gloves + Goggles Start->CheckPPE Weighing Weighing (Inside Fume Hood) *Use Anti-Static Gun* CheckPPE->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck Solubilization Solubilization (DMSO/Water) Reaction Proceed to Reaction Solubilization->Reaction SpillCheck->Solubilization No Cleanup Absorb with Vermiculite. NO BLEACH. SpillCheck->Cleanup Yes Waste Disposal: Halogenated Organic Waste Cleanup->Waste Reaction->Waste

Figure 1: Operational logic flow for handling fluorinated aniline salts, emphasizing the critical spill decision point avoiding oxidative cleaners.[1][2]

Part 5: Disposal & Waste Management[1]

Disposal must strictly adhere to RCRA (in the US) or local hazardous waste regulations.

  • Categorization: Classify as Halogenated Organic Waste . Even though it is an amine, the fluorine atom dictates the incineration protocol (requires scrubbing for HF gas).

  • Segregation:

    • Keep Separate From: Oxidizing agents (Nitric acid, Peroxides).[8] Mixing anilines with strong oxidizers can be hypergolic (explosive).

    • Keep Separate From: Strong bases (unless part of the neutralization protocol), as this liberates the free amine, increasing volatility and odor.

  • Container Labeling: Label clearly with full chemical name and "TOXIC / CORROSIVE".

Part 6: Emergency Response (Medical Context)

  • In Case of Skin Contact: Wash immediately with soap and water for 15 minutes.[5] Monitor for signs of absorption.[5][4][9]

  • Signs of Methemoglobinemia: Cyanosis (blue lips/fingernails), headache, fatigue, and chocolate-brown colored blood.[2]

  • Medical Note: If exposure is suspected, inform medical personnel that the patient was exposed to a fluorinated aniline . The specific antidote for severe methemoglobinemia is often Methylene Blue (administered intravenously by a physician).

References

  • Centers for Disease Control and Prevention (CDC). (2012). Methemoglobinemia and Hemolytic Anemia from Aniline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Anilines Toxicity Profile. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents and Waste Disposal Guidelines. Retrieved from [Link]

Sources

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